1-Chloro-3-fluorocyclohexane
Description
BenchChem offers high-quality 1-Chloro-3-fluorocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-fluorocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H10ClF |
|---|---|
Molecular Weight |
136.59 g/mol |
IUPAC Name |
1-chloro-3-fluorocyclohexane |
InChI |
InChI=1S/C6H10ClF/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 |
InChI Key |
GANUWPARZHDFHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)Cl)F |
Origin of Product |
United States |
Synthesis of 1-Chloro-3-fluorocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-chloro-3-fluorocyclohexane, a halogenated cycloalkane with applications in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and quantitative data, offering a valuable resource for professionals in drug development and chemical research.
Introduction
1-Chloro-3-fluorocyclohexane exists as cis and trans stereoisomers, each with distinct physical and chemical properties. The synthesis of these specific isomers is crucial for their application in various fields, particularly in the development of novel pharmaceuticals where stereochemistry can significantly impact biological activity. The primary and most documented method for the preparation of 1-chloro-3-fluorocyclohexane is the free-radical chlorination of fluorocyclohexane.
Primary Synthetic Route: Free-Radical Chlorination of Fluorocyclohexane
The most established method for synthesizing 1-chloro-3-fluorocyclohexane involves the direct gas-phase photochemical chlorination of fluorocyclohexane. This reaction proceeds via a free-radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the cyclohexane (B81311) ring, followed by reaction with molecular chlorine to yield the chlorinated product and a new chlorine radical.
The reaction is not highly selective, leading to a mixture of positional isomers (1-chloro-2-fluoro-, 1-chloro-3-fluoro-, and 1-chloro-4-fluorocyclohexane) as well as stereoisomers (cis and trans) of each. The distribution of these products is influenced by the statistical probability of attack at each position and the directing effects of the fluorine substituent.
Signaling Pathway of Free-Radical Chlorination
An In-depth Technical Guide to the Stereoisomers of 1-Chloro-3-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1-chloro-3-fluorocyclohexane, a halogenated cyclohexane (B81311) derivative of interest in synthetic and medicinal chemistry. This document delves into the structural nuances of its stereoisomers, conformational analysis, and the spectroscopic techniques pivotal for their characterization.
Introduction to Stereoisomerism in 1-Chloro-3-fluorocyclohexane
1-Chloro-3-fluorocyclohexane possesses two stereocenters at the C1 and C3 positions, giving rise to a total of four possible stereoisomers. These are categorized into two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.
-
Cis Isomers: In the cis configuration, the chloro and fluoro substituents are on the same side of the cyclohexane ring. This results in a pair of enantiomers: (1R,3S)-1-chloro-3-fluorocyclohexane and (1S,3R)-1-chloro-3-fluorocyclohexane.
-
Trans Isomers: In the trans configuration, the chloro and fluoro substituents are on opposite sides of the ring. This also results in a pair of enantiomers: (1R,3R)-1-chloro-3-fluorocyclohexane and (1S,3S)-1-chloro-3-fluorocyclohexane.
The stereochemical relationships and the conformational dynamics of the cyclohexane ring are crucial in determining the physical, chemical, and biological properties of these molecules.
Conformational Analysis
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is a critical aspect of their chemistry.
Chair Conformations of cis-1-Chloro-3-fluorocyclohexane
The cis isomer exists as a rapidly equilibrating mixture of two chair conformers. In one conformer, both substituents are in equatorial positions (diequatorial), and in the other, both are in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions present in the diaxial form.[1]
Diagram: Conformational Equilibrium of cis-1-Chloro-3-fluorocyclohexane
A diagram illustrating the ring flip between the less stable diaxial and more stable diequatorial conformers of a cis-1,3-disubstituted cyclohexane.
Chair Conformations of trans-1-Chloro-3-fluorocyclohexane
The trans isomer also exists as an equilibrium of two chair conformers. In this case, one substituent is always axial, and the other is equatorial. The ring flip interchanges the axial and equatorial positions of the chloro and fluoro groups. The preferred conformation will be the one where the sterically bulkier substituent occupies the equatorial position.[1]
Diagram: Conformational Equilibrium of trans-1-Chloro-3-fluorocyclohexane
A diagram showing the conformational equilibrium of a trans-1,3-disubstituted cyclohexane, where the substituents alternate between axial and equatorial positions.
Quantitative Conformational Analysis: A-Values
The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value (Gibbs free energy difference, -ΔG°). Larger A-values indicate a stronger preference for the equatorial position due to greater steric hindrance in the axial position.
| Substituent | A-value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.53 |
Table 1: A-values for Fluorine and Chlorine Substituents on a Cyclohexane Ring.[2]
For trans-1-chloro-3-fluorocyclohexane, the chlorine atom has a larger A-value than the fluorine atom, indicating it is sterically more demanding.[2] Therefore, the conformer with the chlorine atom in the equatorial position and the fluorine atom in the axial position is the more stable of the two.
Synthesis of 1-Chloro-3-fluorocyclohexane Stereoisomers
A plausible synthetic route involves the electrophilic addition of a reagent that can deliver both chlorine and fluorine across a double bond. One potential precursor is 3-chlorocyclohexene (B1361376) or 3-fluorocyclohexene.
Diagram: Potential Synthetic Pathways
A conceptual diagram of potential synthetic routes to 1-chloro-3-fluorocyclohexane from cyclohexene.
General Experimental Protocol for Electrophilic Addition to an Alkene
The following is a generalized protocol for the hydrohalogenation of a cyclohexene derivative, which would be a key step in the synthesis of 1-chloro-3-fluorocyclohexane.
Materials:
-
3-Halocyclohexene (starting material)
-
Anhydrous hydrogen halide (HCl or HF)
-
Inert solvent (e.g., dichloromethane, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the 3-halocyclohexene in the anhydrous inert solvent in a reaction vessel equipped with a stirring mechanism and cooled in an appropriate bath (e.g., ice-salt or dry ice-acetone).
-
Bubble the anhydrous hydrogen halide gas through the solution or add a solution of the hydrogen halide in the inert solvent dropwise with constant stirring.
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product mixture of cis and trans isomers using column chromatography or distillation. The separation of stereoisomers may require specialized chromatographic techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation and conformational analysis of 1-chloro-3-fluorocyclohexane stereoisomers.
¹H NMR Spectroscopy
The chemical shifts and, more importantly, the coupling constants of the protons on C1 and C3 provide detailed information about the stereochemistry and conformation.
-
Axial vs. Equatorial Protons: Protons in an axial position typically resonate at a higher field (lower ppm) than their equatorial counterparts.
-
Coupling Constants (J-values): The magnitude of the vicinal (³J) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
By analyzing the multiplicity and coupling constants of the signals for the protons at C1 and C3, the preferred chair conformation and the relative stereochemistry of the substituents can be determined. For instance, a large trans-diaxial coupling for the proton at C1 would indicate that this proton is in an axial position, and consequently, the chloro substituent is in an equatorial position.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached substituents and the stereochemistry. The carbon atoms bearing the electronegative halogen atoms (C1 and C3) will be shifted downfield.
Chromatographic Separation
Gas chromatography (GC) is a suitable technique for the separation and analysis of the volatile stereoisomers of 1-chloro-3-fluorocyclohexane. The use of a chiral stationary phase would be necessary to separate the enantiomeric pairs of the cis and trans isomers.
General GC-MS Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the separation of halogenated hydrocarbons (e.g., a non-polar or medium-polarity column). A chiral column would be required for enantiomeric separation.
Procedure:
-
Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject a small volume of the sample into the GC.
-
The separation is achieved based on the differential partitioning of the isomers between the mobile phase (carrier gas) and the stationary phase.
-
The mass spectrometer detects the eluted compounds, providing information on their mass-to-charge ratio, which aids in their identification.
The retention times will differ for the diastereomers (cis vs. trans). To resolve the enantiomers, a specialized chiral GC column and optimized temperature programming would be essential.
Conclusion
The stereoisomers of 1-chloro-3-fluorocyclohexane provide an excellent case study in the principles of stereochemistry and conformational analysis. The interplay of steric and electronic effects of the halogen substituents dictates the stability of the various conformers. While detailed experimental and spectroscopic data for these specific compounds are sparse in the public domain, established methodologies for the synthesis and characterization of substituted cyclohexanes provide a robust framework for their investigation. Further research to isolate and fully characterize each stereoisomer would be valuable for a complete understanding of their properties and potential applications.
References
Conformational Landscape of 1-Chloro-3-fluorocyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive conformational analysis of 1-Chloro-3-fluorocyclohexane, a molecule of interest in medicinal chemistry and materials science due to the unique stereoelectronic properties imparted by its halogen substituents. This document outlines the fundamental principles governing its three-dimensional structure, quantitative energetic considerations, and the experimental and computational methodologies employed for such analyses.
Introduction to Conformational Analysis of Substituted Cyclohexanes
The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The spatial arrangement of substituents significantly influences the molecule's stability and reactivity. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. Larger A-values indicate a stronger preference for the equatorial position to alleviate steric strain arising from 1,3-diaxial interactions.
Conformational Isomers of 1-Chloro-3-fluorocyclohexane
1-Chloro-3-fluorocyclohexane exists as two diastereomers: cis and trans. Each of these isomers can exist in two rapidly interconverting chair conformations.
cis-1-Chloro-3-fluorocyclohexane
In the cis isomer, both the chlorine and fluorine atoms are on the same face of the cyclohexane ring. This leads to two possible chair conformations: one with both substituents in the axial positions (diaxial) and the other with both in the equatorial positions (diequatorial).
The diequatorial conformer is significantly more stable than the diaxial conformer.[1] In the diaxial conformation, both the chlorine and fluorine atoms experience destabilizing 1,3-diaxial interactions with the axial hydrogen atoms at C5 and C1/C3 respectively. Furthermore, a significant repulsive interaction exists between the two axial halogen atoms. The diequatorial conformer avoids these unfavorable interactions, making it the predominant species at equilibrium.
trans-1-Chloro-3-fluorocyclohexane
For the trans isomer, the chlorine and fluorine atoms are on opposite faces of the ring. This results in two chair conformations, each having one substituent in an axial position and the other in an equatorial position. The key to determining the more stable conformer lies in the A-values of the substituents. The substituent with the larger A-value will have a stronger preference for the equatorial position.
The A-value for chlorine is larger than that for fluorine, indicating that chlorine is "bulkier" in the context of 1,3-diaxial interactions. Therefore, the more stable conformation of trans-1-Chloro-3-fluorocyclohexane is the one where the chlorine atom occupies an equatorial position and the fluorine atom is in an axial position.[1]
Quantitative Energetic Analysis
The relative stability of the conformers can be estimated using A-values, which are a measure of the steric strain introduced by an axial substituent.
| Substituent | A-value (kcal/mol) |
| Fluorine (F) | ~0.25 |
| Chlorine (Cl) | ~0.52 |
Note: A-values can vary slightly depending on the experimental conditions and the computational methods used for their determination.
For cis-1-Chloro-3-fluorocyclohexane , the energy difference between the diequatorial and diaxial conformers can be approximated by the sum of the A-values of the two substituents, plus an additional term for the 1,3-diaxial interaction between the halogens.
ΔG° ≈ A(Cl) + A(F) + ΔGinteraction ≈ 0.52 kcal/mol + 0.25 kcal/mol + ΔGinteraction
The interaction term (ΔGinteraction) for a 1,3-diaxial Cl/F interaction is expected to be repulsive and would further destabilize the diaxial conformer.
For trans-1-Chloro-3-fluorocyclohexane , the energy difference between the two conformers is the difference between their A-values.
ΔG° = A(Cl) - A(F) ≈ 0.52 kcal/mol - 0.25 kcal/mol ≈ 0.27 kcal/mol
This positive value indicates that the conformer with the equatorial chlorine and axial fluorine is more stable by approximately 0.27 kcal/mol.
Experimental and Computational Protocols
Experimental Determination of Conformational Equilibrium
Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature (VT) NMR spectroscopy is a powerful technique for determining the populations of different conformers.
-
Protocol:
-
Synthesize and purify the cis and trans isomers of 1-Chloro-3-fluorocyclohexane.
-
Dissolve the sample in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃, acetone-d₆).
-
Acquire ¹H and ¹⁹F NMR spectra at various temperatures, starting from room temperature and gradually decreasing until the signals for the individual conformers are resolved (the coalescence temperature is passed).
-
Integrate the signals corresponding to the axial and equatorial conformers at a temperature well below coalescence to determine their relative populations.
-
The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTlnKeq, where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant (ratio of the conformer populations).
-
Analysis of vicinal coupling constants (³JHH) in the ¹H NMR spectrum can also provide information about the dihedral angles and, consequently, the preferred conformation, based on the Karplus equation.
-
Computational Modeling
Computational chemistry provides a powerful tool for investigating the conformational preferences of molecules.
-
Protocol:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of cis- and trans-1-Chloro-3-fluorocyclohexane.
-
Geometry Optimization and Frequency Calculations: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-311+G(d,p) basis set). Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).
-
Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust method (e.g., coupled-cluster theory like CCSD(T)) with a larger basis set.
-
Solvation Effects: To model the effect of a solvent, implicit solvation models (e.g., PCM) can be incorporated into the calculations.
-
Data Analysis: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers can be calculated from the output of these computations to determine their relative stabilities.
-
Visualizations
The following diagrams illustrate the key conformational equilibria and the workflow for their analysis.
Conclusion
The conformational landscape of 1-Chloro-3-fluorocyclohexane is dictated by the interplay of steric and stereoelectronic effects of the halogen substituents. For the cis isomer, the diequatorial conformer is strongly favored. In the case of the trans isomer, the conformer with the larger chlorine atom in the equatorial position and the smaller fluorine atom in the axial position is more stable. A combination of experimental techniques, particularly variable-temperature NMR spectroscopy, and high-level computational modeling can provide a detailed and quantitative understanding of the conformational equilibria of this and related halogenated cyclohexanes. Such knowledge is crucial for predicting the molecule's physical properties, reactivity, and biological activity in the context of drug design and development.
References
An In-Depth Technical Guide to the Conformational Analysis of cis-1-chloro-3-fluorocyclohexane
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational isomers of cis-1-chloro-3-fluorocyclohexane. The document outlines the theoretical basis for conformational preference, presents estimated quantitative data based on established principles, and details a representative experimental protocol for the empirical determination of the conformational equilibrium.
Introduction to Conformational Isomerism in Substituted Cyclohexanes
Cis-1-chloro-3-fluorocyclohexane serves as an excellent model for understanding the principles of dynamic stereochemistry in cyclic systems. As a cis-1,3-disubstituted cyclohexane (B81311), it exists predominantly in two interconverting chair conformations. The rapid interconversion at room temperature, known as a ring-flip, results in an equilibrium between a diequatorial and a diaxial conformer. The relative stability of these conformers is dictated by steric and electronic factors, primarily the energetic penalty associated with placing substituents in the sterically hindered axial positions.
The energetic preference for a substituent to occupy the more spacious equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] For cis-1,3-disubstituted systems, the diequatorial conformation is generally favored to minimize destabilizing 1,3-diaxial interactions.[2]
Chair Conformations and Equilibrium
The two primary chair conformations of cis-1-chloro-3-fluorocyclohexane are in equilibrium as shown below. The diequatorial conformer, where both the chlorine and fluorine atoms occupy equatorial positions, is the more stable form.[3] The diaxial conformer is significantly less stable due to steric repulsion between the axial substituents and the axial hydrogens at the C2, C4, and C6 positions.
Quantitative Conformational Analysis
| Parameter | Chlorine (Cl) | Fluorine (F) | Diaxial Conformer Total | Reference |
| A-Value (kJ/mol) | 2.18 | 1.05 | ~3.23 | [4][5] |
| A-Value (kcal/mol) | 0.52 | 0.25 | ~0.77 | [5] |
Table 1: A-Values and Estimated Energy Penalty for the Diaxial Conformer
The Gibbs free energy difference (ΔG°) for the equilibrium can be estimated as approximately 3.23 kJ/mol (0.77 kcal/mol), favoring the diequatorial conformer. This energy difference can be used to calculate the equilibrium constant (K_eq) and the relative population of each conformer at a given temperature using the equation ΔG° = -RT ln(K_eq).
| Parameter | Diequatorial Conformer | Diaxial Conformer |
| Relative Energy (kJ/mol) | 0 | ~3.23 |
| Population at 298 K (%) | ~78.6 | ~21.4 |
Table 2: Estimated Relative Energies and Conformer Populations at 298 K
Experimental Protocol: Low-Temperature NMR Spectroscopy
The primary experimental technique for determining the conformational equilibrium of cyclohexane derivatives is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. At sufficiently low temperatures, the rate of the chair-flip interconversion becomes slow on the NMR timescale, allowing for the observation of distinct spectra for each conformer.
Objective
To resolve the individual ¹H NMR spectra of the diequatorial and diaxial conformers of cis-1-chloro-3-fluorocyclohexane, determine their relative populations by integration, and calculate the Gibbs free energy difference (ΔG°) between them.
Materials and Instrumentation
-
cis-1-chloro-3-fluorocyclohexane sample
-
Deuterated solvent suitable for low-temperature work (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂)
-
NMR spectrometer (400 MHz or higher) equipped with a variable temperature unit
-
NMR tubes suitable for low-temperature measurements
Methodology
-
Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of cis-1-chloro-3-fluorocyclohexane in the chosen deuterated solvent.
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K). At this temperature, rapid ring-flipping will result in a time-averaged spectrum where chemical shifts and coupling constants are weighted averages of the two conformers.
-
Low-Temperature Analysis:
-
Cool the sample in the NMR probe incrementally, for example, in 10 K steps, from room temperature down to the coalescence temperature and below, until sharp, distinct signals for both conformers are observed (typically around 180-200 K).
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
Acquire high-resolution ¹H NMR spectra at the lowest achievable temperature where signals are sharp.
-
-
Data Analysis:
-
Identify pairs of corresponding signals for the diequatorial and diaxial conformers. The protons at C1 and C3 are particularly useful probes.
-
Measure the vicinal coupling constants (³J_HH) for the protons at C1 and C3. The magnitude of these couplings is dependent on the dihedral angle as described by the Karplus relationship, and can be used to confirm the axial or equatorial position of the protons.[6]
-
Integrate the well-resolved, non-overlapping signals corresponding to each conformer. The ratio of the integrals directly corresponds to the ratio of the conformer populations.
-
Calculate the equilibrium constant (K_eq = [diequatorial]/[diaxial]).
-
Calculate the Gibbs free energy difference using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.
-
Expected NMR Data Interpretation
The conformation can be assigned based on the observed coupling constants for the methine protons (H1 and H3).
| Conformer | Proton Position | Dihedral Angles (approx.) | Expected ³J_HH (Hz) |
| Diequatorial | H1 (axial) | H1-C1-C2-Hax (~180°)H1-C1-C2-Heq (~60°) | Large J_ax-ax (8-13)Small J_ax-eq (2-5) |
| H3 (axial) | H3-C3-C2-Hax (~180°)H3-C3-C2-Heq (~60°) | Large J_ax-ax (8-13)Small J_ax-eq (2-5) | |
| Diaxial | H1 (equatorial) | H1-C1-C2-Hax (~60°)H1-C1-C2-Heq (~60°) | Small J_eq-ax (2-5)Small J_eq-eq (2-5) |
| H3 (equatorial) | H3-C3-C2-Hax (~60°)H3-C3-C2-Heq (~60°) | Small J_eq-ax (2-5)Small J_eq-eq (2-5) |
Table 3: Predicted ¹H-¹H Vicinal Coupling Constants based on the Karplus Relationship
Conclusion
The conformational analysis of cis-1-chloro-3-fluorocyclohexane is governed by the strong preference for substituents to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. The diequatorial conformer is estimated to be more stable than the diaxial conformer by approximately 3.23 kJ/mol. This theoretical estimation can be empirically verified and refined through the use of low-temperature NMR spectroscopy, a powerful technique for quantifying the energetics of dynamic conformational equilibria. The principles and methodologies outlined in this guide are fundamental to the study of stereochemistry and are broadly applicable in fields such as medicinal chemistry and materials science, where molecular conformation plays a critical role in determining function and activity.
References
An In-depth Technical Guide on the Conformational Stability of trans-1-chloro-3-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the conformational stability of trans-1-chloro-3-fluorocyclohexane. The document outlines the principles governing its stereochemistry, presents quantitative data on the equilibrium between its chair conformers, and provides detailed experimental and computational protocols for such an analysis. This information is critical for understanding the three-dimensional structure of this molecule, which can significantly influence its reactivity and biological activity in drug design and development.
Introduction to Conformational Analysis of Disubstituted Cyclohexanes
Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a chair conformation to minimize angular and torsional strain. In a disubstituted cyclohexane, the spatial arrangement of the substituents can lead to different stereoisomers, each with a unique conformational preference. For a 1,3-disubstituted cyclohexane, two diastereomers are possible: cis and trans.
In the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This arrangement dictates that in a chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip will interconvert these positions, leading to a new chair conformation where the previously axial substituent becomes equatorial and vice-versa. These two chair conformations are not energetically equivalent when the substituents are different. The equilibrium will favor the conformer that minimizes steric strain, primarily through the reduction of unfavorable 1,3-diaxial interactions.[1]
Conformational Equilibrium of trans-1-chloro-3-fluorocyclohexane
The two chair conformations of trans-1-chloro-3-fluorocyclohexane are in a dynamic equilibrium, as depicted below. In one conformer, the chlorine atom is axial and the fluorine atom is equatorial (a,e). In the other, the chlorine atom is equatorial and the fluorine atom is axial (e,a).
The relative stability of these two conformers is determined by the steric strain associated with having a substituent in the axial position. This strain arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[2] The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[3]
The conformer with the substituent having the larger A-value in the equatorial position will be the more stable one.[4] For chlorine, the A-value is approximately 0.5 kcal/mol, while for fluorine, it is about 0.25 kcal/mol. Therefore, the conformer with the larger chlorine atom in the equatorial position and the smaller fluorine atom in the axial position is predicted to be the more stable of the two.
Quantitative Conformational Analysis
The energy difference between the two chair conformers of trans-1-chloro-3-fluorocyclohexane can be estimated by considering the A-values of the chloro and fluoro substituents. The conformer with the chloro group in the equatorial position and the fluoro group in the axial position will have a steric strain corresponding to the A-value of fluorine. Conversely, the conformer with the chloro group in the axial position and the fluoro group in the equatorial position will have a steric strain corresponding to the A-value of chlorine.
The estimated energy difference (ΔG°) between the two conformers is the difference between their A-values. This energy difference can then be used to calculate the equilibrium constant (Keq) for the conformational interconversion at a given temperature (e.g., 298 K) using the equation ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[5]
| Parameter | Conformer 1 (Cl-eq, F-ax) | Conformer 2 (Cl-ax, F-eq) | Energy Difference (ΔG°) | Equilibrium Constant (Keq) at 298 K |
| Estimated Strain Energy (kcal/mol) | ~ 0.25 (A-value of F) | ~ 0.50 (A-value of Cl) | ~ 0.25 | ~ 1.5 |
| Relative Stability | More Stable | Less Stable | - | - |
Note: The quantitative data in this table is estimated based on the established A-values for chloro and fluoro substituents on a cyclohexane ring. These values provide a good approximation of the conformational preference.
Visualization of Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium between the two chair conformations of trans-1-chloro-3-fluorocyclohexane.
Note: The DOT script above is a template. To generate the actual image, the IMG SRC paths need to be replaced with URLs to images of the two conformers. Due to the current limitations, I cannot generate and host these images. The diagram would visually represent the equilibrium between the more stable diequatorial-like conformer and the less stable diaxial-like conformer.
Caption: Conformational equilibrium of trans-1-chloro-3-fluorocyclohexane.
Experimental and Computational Protocols
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformational equilibrium of molecules in solution.[6] The key parameters are the vicinal coupling constants (³JHH) between adjacent protons, which are dependent on the dihedral angle between them, as described by the Karplus equation.[7]
Methodology:
-
Sample Preparation:
-
Synthesize and purify trans-1-chloro-3-fluorocyclohexane.
-
Prepare a dilute solution (e.g., 10-20 mM) of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈). The choice of solvent is important as it can influence the conformational equilibrium.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrum should be acquired at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the signals corresponding to the protons on the carbon atoms bearing the chloro and fluoro substituents (H-1 and H-3).
-
Measure the vicinal coupling constants (³JHH) for these protons with their neighbors. The observed coupling constant is a weighted average of the coupling constants in the two conformers.
-
The mole fractions of the two conformers (X₁ and X₂) can be calculated using the equation: J_obs = X₁ * J₁ + X₂ * J₂, where J_obs is the observed coupling constant, and J₁ and J₂ are the coupling constants for the pure conformers.
-
The values for J₁ and J₂ can be estimated from the Karplus equation based on the known dihedral angles in an ideal chair conformation (axial-axial, axial-equatorial, equatorial-equatorial).[8][9]
-
From the mole fractions, the equilibrium constant (Keq = X₁ / X₂) and the Gibbs free energy difference (ΔG° = -RTln(Keq)) can be determined.
-
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for modeling the structures and energies of different conformers.[10]
Methodology:
-
Structure Building:
-
Build the initial 3D structures of the two chair conformers of trans-1-chloro-3-fluorocyclohexane (Cl-eq/F-ax and Cl-ax/F-eq) using a molecular modeling software.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[11]
-
The optimization should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution conditions.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the structures are true energy minima (no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Energy Calculation:
-
The electronic energies of the optimized structures are obtained from the DFT calculations.
-
The Gibbs free energies of the conformers are calculated by adding the ZPVE and thermal corrections to the electronic energies.
-
The energy difference (ΔG°) between the two conformers is then calculated.
-
-
Data Analysis:
-
The calculated ΔG° is used to determine the theoretical equilibrium constant (Keq) and the relative populations of the two conformers at a given temperature.
-
The results can be compared with experimental data to validate the computational model.
-
Caption: Workflow for experimental and computational conformational analysis.
Conclusion
The conformational stability of trans-1-chloro-3-fluorocyclohexane is governed by the steric preferences of its substituents. The conformer with the larger chloro group in the equatorial position and the smaller fluoro group in the axial position is energetically favored. This preference can be quantified through a combination of experimental NMR spectroscopy and computational DFT calculations. A thorough understanding of this conformational equilibrium is essential for predicting the molecule's physical properties, reactivity, and potential interactions in a biological system, making it a valuable consideration in the field of drug development and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. auremn.org.br [auremn.org.br]
- 7. Karplus equation - Wikipedia [en.wikipedia.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. youtube.com [youtube.com]
- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
physical and chemical properties of 1-Chloro-3-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Chloro-3-fluorocyclohexane. Due to the limited availability of experimentally determined data for this specific compound, this guide combines predicted values with established principles of conformational analysis and reactivity for halogenated cyclohexanes. It is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in the characteristics and potential applications of this molecule. This document summarizes key physical data, explores its stereochemistry, outlines general synthetic and analytical approaches, and discusses its expected chemical reactivity and safety considerations.
Introduction
1-Chloro-3-fluorocyclohexane is a halogenated hydrocarbon featuring a cyclohexane (B81311) ring substituted with both a chlorine and a fluorine atom. The presence of two different halogens and the existence of cis/trans isomerism, each with distinct conformational possibilities, make it a molecule of interest for studies in stereochemistry and reaction mechanisms. Its structural similarity to other functionalized cyclohexanes suggests potential applications as a building block in organic synthesis, particularly in the development of new pharmaceutical agents and materials. Understanding its fundamental properties is crucial for its effective utilization and safe handling.
Physical Properties
Precise, experimentally determined physical properties for 1-Chloro-3-fluorocyclohexane are not widely available in the reviewed literature. The data presented below are largely computed predictions and should be used as estimates.
Table 1: Physical and Chemical Properties of 1-Chloro-3-fluorocyclohexane
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClF | --INVALID-LINK--[1] |
| Molecular Weight | 136.59 g/mol | --INVALID-LINK--[1][2] |
| CAS Number | 55887-79-1 | --INVALID-LINK-- |
| Predicted Boiling Point | 161.8 ± 23.0 °C | LookChem |
| Predicted Density | 1.07 ± 0.1 g/cm³ | LookChem |
| XLogP3-AA | 2.5 | --INVALID-LINK--[1][2] |
| Solubility | Expected to be soluble in non-polar organic solvents like hexane, benzene, and toluene, with low solubility in water.[3] | General principle for halogenated hydrocarbons. |
Stereochemistry and Conformational Analysis
1-Chloro-3-fluorocyclohexane exists as cis and trans isomers, each of which can adopt two chair conformations that are in equilibrium. The relative stability of these conformers is dictated by the steric strain arising from 1,3-diaxial interactions.
-
Cis Isomer: The two possible chair conformations for cis-1-chloro-3-fluorocyclohexane are one with both substituents in equatorial positions and another with both in axial positions. The diequatorial conformation is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form.[4][5]
-
Trans Isomer: For trans-1-chloro-3-fluorocyclohexane, one substituent is always in an equatorial position and the other in an axial position. The equilibrium will favor the conformer where the sterically bulkier substituent occupies the equatorial position to minimize 1,3-diaxial interactions. Given that chlorine is larger than fluorine, the conformation with the chloro group in the equatorial position is predicted to be the more stable one.[4][5]
Experimental Protocols
Synthesis
A plausible synthetic route to 1-Chloro-3-fluorocyclohexane could involve the halofluorination of cyclohexene (B86901).
Hypothetical Synthesis Workflow:
General Experimental Procedure:
-
In a fume hood, a solution of cyclohexene in a suitable solvent (e.g., dichloromethane) would be cooled in an ice bath.
-
A halofluorinating reagent, such as a combination of an N-halosuccinimide (e.g., N-chlorosuccinimide) and a fluoride (B91410) source (e.g., hydrogen fluoride-pyridine complex), would be added dropwise with stirring.
-
The reaction would be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture would be quenched with an aqueous solution (e.g., sodium bicarbonate).
-
The organic layer would be separated, washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent removed under reduced pressure.
-
The resulting crude product, a mixture of cis and trans isomers, would then be purified.
Purification
The separation of the cis and trans isomers of 1-Chloro-3-fluorocyclohexane would likely be achieved by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Fractional Distillation Protocol:
-
The crude product mixture is placed in a round-bottom flask equipped with a fractional distillation column and a distillation head.
-
The apparatus is connected to a vacuum source to reduce the boiling points and prevent decomposition.
-
The mixture is heated gradually, and fractions are collected based on their boiling points. The isomer with the lower boiling point will distill first.
Analysis
The characterization of the isomers of 1-Chloro-3-fluorocyclohexane would involve a combination of spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS would be used to separate the isomers and determine their mass-to-charge ratios. The NIST Mass Spectrometry Data Center reports major fragmentation peaks at m/z 81, 80, and 79 for 1-Chloro-3-fluorocyclohexane.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the cyclohexane ring would be influenced by the electronegativity of the adjacent halogens. Protons closer to the chlorine and fluorine atoms would be expected to appear at a lower field (higher ppm). The coupling constants between adjacent protons would provide information about their dihedral angles and thus the conformation of the ring.
-
¹³C NMR: The number of signals would indicate the symmetry of the molecule. The chemical shifts of the carbon atoms would be significantly affected by the attached halogens, with carbons bonded to chlorine and fluorine appearing at a lower field.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic C-H stretching and bending vibrations for the cyclohexane ring. Additionally, distinct absorption bands for the C-Cl and C-F bonds would be expected in the fingerprint region.
Chemical Reactivity
The chemical reactivity of 1-Chloro-3-fluorocyclohexane is expected to be dictated by the presence of the two halogen substituents.
Logical Relationship of Reactivity:
References
Technical Data Sheet: 1-Chloro-3-fluorocyclohexane
CAS Number: 55887-79-1
Abstract
This document provides a technical overview of 1-Chloro-3-fluorocyclohexane (CAS 55887-79-1), a halogenated cycloalkane. Due to the limited availability of public data, this guide summarizes the known chemical and physical properties and points to the primary literature for synthesis protocols. This compound is understood to exist as cis and trans stereoisomers, each with distinct conformational preferences. Currently, there is no publicly available information on the specific applications of 1-Chloro-3-fluorocyclohexane in drug development or its biological activity. This document is intended for researchers and scientists in the fields of organic chemistry and chemical synthesis.
Chemical and Physical Properties
The physical and chemical properties of 1-Chloro-3-fluorocyclohexane are primarily based on computational predictions available from various chemical databases. Experimental data is scarce in publicly accessible literature.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 55887-79-1 | Multiple sources |
| Molecular Formula | C₆H₁₀ClF | [1][2][3] |
| Molecular Weight | 136.59 g/mol | [2] |
| IUPAC Name | 1-chloro-3-fluorocyclohexane | [2] |
| Canonical SMILES | C1CC(CC(C1)Cl)F | [1][2] |
| InChI Key | GANUWPARZHDFHA-UHFFFAOYSA-N | [1][2] |
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 161.8 ± 23.0 °C | [3] |
| Density | 1.07 ± 0.1 g/cm³ | [3] |
| XLogP3-AA | 2.5 | [2] |
Stereoisomerism and Conformational Analysis
1-Chloro-3-fluorocyclohexane possesses two stereocenters, leading to the existence of stereoisomers. The relationship between the chloro and fluoro substituents (cis or trans) dictates the conformational preferences of the cyclohexane (B81311) ring.
In the cis isomer , both substituents can occupy equatorial positions to minimize steric strain, which is the more stable conformation. A ring flip would force both bulky substituents into less favorable axial positions.
For the trans isomer , the more stable conformation has the larger chloro group in an equatorial position while the fluoro group is axial. A ring flip would place the chloro group in an axial and the fluoro in an equatorial position, a generally less stable arrangement.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 1-Chloro-3-fluorocyclohexane are not widely available in public databases. The primary literature points to the chlorination of fluorocyclohexane (B1294287) as a synthetic route.
A key reference for the synthesis and conformational analysis is:
-
Title: Conformational isomerism in 3-substituted fluorocyclohexanes.
-
Journal: Journal of the Chemical Society, Perkin Transactions 2
-
Year: 1971
-
DOI: 10.1039/j29710001723[3]
Efforts to access the full text of this article to provide a detailed experimental protocol were unsuccessful. Researchers are advised to consult this primary source for specific methodologies.
Below is a generalized workflow for the synthesis and characterization of 1-Chloro-3-fluorocyclohexane based on the available information.
Caption: Generalized workflow for the synthesis and characterization of 1-Chloro-3-fluorocyclohexane.
Spectroscopic Data
No public, experimentally derived spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Chloro-3-fluorocyclohexane could be located in the searched databases. Characterization of this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show complex splitting patterns for the methine protons at C1 and C3 due to coupling with adjacent protons and fluorine. ¹³C NMR would exhibit distinct signals for the six carbon atoms, with the carbons bonded to the halogens showing characteristic shifts. ¹⁹F NMR would provide information about the chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns characteristic of a halogenated cyclohexane. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) would be apparent.
-
Infrared (IR) Spectroscopy: The IR spectrum would display C-H stretching and bending vibrations for the cyclohexane ring, as well as C-Cl and C-F stretching frequencies.
Applications in Drug Development and Biological Activity
A comprehensive search of scientific literature and chemical databases did not yield any specific information regarding the use of 1-Chloro-3-fluorocyclohexane in drug development or any studies on its biological activity. There are no known signaling pathways associated with this compound. It is likely utilized as a chemical intermediate or a building block in organic synthesis.
The following diagram illustrates the current understanding of the information landscape for this compound.
Caption: Logical relationship of available information for 1-Chloro-3-fluorocyclohexane.
Safety Information
A specific Safety Data Sheet (SDS) for 1-Chloro-3-fluorocyclohexane (CAS 55887-79-1) was not found in publicly available databases. For handling, it is recommended to consult the SDS for structurally related halogenated alkanes and to follow standard laboratory safety procedures. General hazards for similar compounds may include:
-
Skin and eye irritation.
-
Harmful if swallowed or inhaled.
-
Flammability.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Chloro-3-fluorocyclohexane is a halogenated organic compound with limited publicly available data. While its basic chemical properties are predicted, detailed experimental protocols, spectroscopic data, and specific applications, particularly in the realm of drug development, are not well-documented in accessible literature. Further research is required to fully characterize this compound and explore its potential uses. Researchers interested in this molecule should refer to the primary literature for synthesis details and conduct thorough analytical characterization.
References
Spectroscopic Profile of 1-Chloro-3-fluorocyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-3-fluorocyclohexane (C₆H₁₀ClF, CAS: 55887-79-1).[1] Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also presented.
Molecular Structure and Conformational Isomerism
1-Chloro-3-fluorocyclohexane exists as a mixture of cis and trans diastereomers. Each of these diastereomers, in turn, exists as an equilibrium of two chair conformations. The relative stability of these conformers is dictated by the steric hindrance of the halogen substituents, with a preference for the larger chlorine atom to occupy an equatorial position. The axial-equatorial orientation of the chlorine and fluorine atoms significantly influences the spectroscopic output, particularly in NMR spectroscopy.
Caption: Isomer and Spectroscopic Analysis Workflow.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Chloro-3-fluorocyclohexane. These predictions are based on computational models and empirical data from analogous halogenated cyclohexanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Chloro-3-fluorocyclohexane is expected to be complex due to the number of non-equivalent protons and the effects of stereoisomerism. The chemical shifts will be influenced by the electronegativity of the chlorine and fluorine substituents. Protons on carbons bearing the halogens (C1-H and C3-H) are expected to be shifted downfield. The axial and equatorial protons will exhibit different chemical shifts and coupling constants.
| Predicted ¹H NMR Data | |
| Parameter | Predicted Chemical Shift (ppm) |
| H-1 (proton on carbon with Cl) | 3.5 - 4.5 |
| H-3 (proton on carbon with F) | 4.0 - 5.0 |
| Other Cyclohexane (B81311) Protons | 1.2 - 2.5 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms of the cyclohexane ring. The carbons directly bonded to the electronegative chlorine and fluorine atoms will be significantly deshielded and appear at higher chemical shifts.
| Predicted ¹³C NMR Data | |
| Parameter | Predicted Chemical Shift (ppm) |
| C-1 (carbon with Cl) | 55 - 65 |
| C-3 (carbon with F) | 85 - 95 (doublet due to C-F coupling) |
| C-2, C-4, C-5, C-6 | 20 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the different bonds within the molecule.
| Predicted IR Spectroscopy Data | |
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| C-H stretch (alkane) | 2850 - 3000 |
| C-H bend | 1440 - 1480 |
| C-F stretch | 1000 - 1100 |
| C-Cl stretch | 600 - 800 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the chlorine atom. Fragmentation will likely involve the loss of the halogen substituents.
| Predicted Mass Spectrometry Data | |
| Parameter | Predicted m/z Value |
| Molecular Ion [M]⁺ | 136 (for ³⁵Cl), 138 (for ³⁷Cl) |
| [M-F]⁺ | 117 |
| [M-Cl]⁺ | 101 |
| [M-HCl]⁺ | 100 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of volatile organic compounds like 1-Chloro-3-fluorocyclohexane.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloro-3-fluorocyclohexane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As 1-Chloro-3-fluorocyclohexane is likely a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the infrared spectrum of the compound. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of 1-Chloro-3-fluorocyclohexane in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure separation of any impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to 1-Chloro-3-fluorocyclohexane in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
Visualization of Methodologies
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-Chloro-3-fluorocyclohexane.
Caption: Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the Reactivity of 1-Chloro-3-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 1-Chloro-3-fluorocyclohexane, a disubstituted cycloalkane with significant potential in synthetic organic chemistry and drug development. The presence of two different halogen atoms on the cyclohexane (B81311) ring imparts unique stereochemical and electronic properties that influence its behavior in various chemical transformations. This document will delve into the conformational analysis of the molecule and explore its reactivity in nucleophilic substitution and elimination reactions, supported by generalized experimental protocols and illustrative data.
Conformational Analysis: The Foundation of Reactivity
The reactivity of 1-Chloro-3-fluorocyclohexane is intrinsically linked to its conformational isomers. Like other substituted cyclohexanes, it exists predominantly in chair conformations to minimize angular and torsional strain. The molecule can exist as cis and trans diastereomers, each of which undergoes ring-flipping to interchange between two chair conformations.
The stability of these conformers is primarily dictated by the steric strain arising from 1,3-diaxial interactions. Larger substituents preferentially occupy the more spacious equatorial positions to avoid steric clashes with axial hydrogens. In the case of 1-Chloro-3-fluorocyclohexane, the chloro group is sterically bulkier than the fluoro group.
-
For cis-1-Chloro-3-fluorocyclohexane , the more stable conformation will have both the chloro and fluoro substituents in equatorial positions. The alternative chair form, with both groups in axial positions, would be significantly less stable due to substantial 1,3-diaxial interactions.[1]
-
For trans-1-Chloro-3-fluorocyclohexane , one substituent will be in an axial position and the other in an equatorial position. Through ring-flipping, their positions can be interchanged. The more stable conformation will have the larger chloro group in the equatorial position and the smaller fluoro group in the axial position.[1]
The equilibrium between these conformers is a critical factor in determining the accessibility of reactive sites and the stereoelectronic requirements for certain reaction pathways, particularly E2 elimination.
Nucleophilic Substitution Reactions
1-Chloro-3-fluorocyclohexane can undergo nucleophilic substitution at the carbon atom bearing the chlorine atom, as the C-Cl bond is more labile than the C-F bond. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions.
S(_N)2 Mechanism
The bimolecular nucleophilic substitution (S(_N)2) reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group (chloride). This concerted mechanism leads to an inversion of stereochemistry at the reaction center. For an S(_N)2 reaction to occur, the nucleophile must have unhindered access to the back of the C-Cl bond.
The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Illustrative S(_N)2 Reaction Workflow:
Caption: S(_N)2 reaction pathway for 1-Chloro-3-fluorocyclohexane.
S(_N)1 Mechanism
The unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by polar protic solvents and weaker nucleophiles. The rate-determining step is the unimolecular dissociation of the leaving group to form a secondary carbocation. The subsequent attack by a nucleophile can occur from either face of the planar carbocation, leading to a racemic or diastereomeric mixture of products if the starting material is chiral.
Illustrative S(_N)1 Reaction Workflow:
Caption: S(_N)1 reaction pathway for 1-Chloro-3-fluorocyclohexane.
Elimination Reactions
In the presence of a base, 1-Chloro-3-fluorocyclohexane can undergo elimination reactions to form alkenes. The two primary mechanisms are the E2 and E1 pathways.
E2 Mechanism
The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. A critical stereoelectronic requirement for the E2 mechanism in cyclohexane systems is a trans-diaxial arrangement of the proton to be removed and the leaving group. This means both the hydrogen and the chlorine must be in axial positions on adjacent carbons.
This requirement has significant implications for the reactivity of the different conformers of 1-Chloro-3-fluorocyclohexane. The reaction will proceed through the conformer that can adopt the necessary trans-diaxial geometry, even if it is the less stable conformer. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) will be determined by which trans-diaxial proton is accessible and removed by the base.
Illustrative E2 Reaction Workflow:
Caption: E2 reaction pathway for 1-Chloro-3-fluorocyclohexane.
E1 Mechanism
The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the S(_N)1 reaction. Following the formation of the carbocation, a weak base removes an adjacent proton to form the alkene. E1 reactions often compete with S(_N)1 reactions and typically follow Zaitsev's rule, leading to the more substituted alkene as the major product.
Quantitative Data Summary
Table 1: Illustrative Rate Constants for Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile | Solvent | Temperature (°C) | Illustrative Relative Rate Constant (k_{rel}) |
| S(_N)2 | CH(_3)O⁻ | Methanol (B129727) | 25 | 1.0 |
| S(_N)2 | I⁻ | Acetone | 25 | ~5-10 |
| S(_N)1 | CH(_3)OH | Methanol | 50 | ~0.01 (Solvolysis) |
Table 2: Illustrative Product Distribution for Elimination Reactions
| Base | Solvent | Temperature (°C) | Major Product | Minor Product(s) | Illustrative Yield of Major Product (%) |
| Sodium Ethoxide | Ethanol | 55 | 3-Fluorocyclohexene | 1-Fluorocyclohexene | ~70-80 (Zaitsev) |
| Potassium t-butoxide | t-Butanol | 80 | 1-Fluorocyclohexene | 3-Fluorocyclohexene | ~60-70 (Hofmann) |
Experimental Protocols
The following are generalized experimental protocols for conducting nucleophilic substitution and elimination reactions with 1-Chloro-3-fluorocyclohexane. Researchers should adapt these procedures based on specific reagents and safety considerations.
Protocol for S(_N)2 Reaction with Sodium Methoxide (B1231860)
-
Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium methoxide in dry methanol.
-
Addition of Substrate: 1-Chloro-3-fluorocyclohexane is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled and the methanol is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or distillation.
Protocol for E2 Elimination with Potassium t-butoxide
-
Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere is charged with a solution of potassium t-butoxide in dry tert-butanol.
-
Addition of Substrate: 1-Chloro-3-fluorocyclohexane is added to the stirred solution.
-
Heating: The reaction mixture is heated to reflux and the progress is monitored by TLC or GC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into cold water. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting product mixture is analyzed and the components are separated by fractional distillation or preparative GC.
Logical Relationships in Reactivity
The choice between substitution and elimination pathways, as well as the specific mechanism (e.g., S(_N)1 vs. S(_N)2), is governed by several factors, including the strength of the nucleophile/base, the solvent, and the steric environment of the substrate.
Caption: Factors influencing the reaction pathway of 1-Chloro-3-fluorocyclohexane.
This guide provides a foundational understanding of the reactivity of 1-Chloro-3-fluorocyclohexane. Further experimental and computational studies are warranted to fully elucidate the specific kinetic and thermodynamic parameters governing its chemical behavior, which will undoubtedly aid in its application in the synthesis of novel chemical entities.
References
A Technical Guide to the Chair Conformation of 1-Chloro-3-Fluorocyclohexane
Abstract: This document provides a detailed conformational analysis of the stereoisomers of 1-chloro-3-fluorocyclohexane. By examining the principles of cyclohexane (B81311) chair conformations, substituent effects quantified by A-values, and the energetic consequences of 1,3-diaxial interactions, we elucidate the preferred conformations for both cis and trans isomers. This guide summarizes quantitative energetic data, outlines the primary experimental methodology for conformational analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, and utilizes graphical representations to illustrate the conformational equilibria. This paper is intended for researchers, scientists, and professionals in the field of drug development and stereochemistry.
Introduction to Cyclohexane Conformation
The cyclohexane ring is a ubiquitous structural motif in organic chemistry and medicinal chemistry. Its non-planar, puckered "chair" conformation is the most stable arrangement, as it minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (with all C-H bonds staggered).[1] The chair conformation features two distinct types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (extending from the ring's equator).[2] These two chair forms can interconvert via a "ring flip," a process that swaps all axial positions to equatorial and vice versa.[3]
When substituents are present on the ring, one chair conformation is typically more stable than the other. The energetic preference is primarily dictated by steric strain, particularly 1,3-diaxial interactions, which are severe steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.[4] Consequently, substituents, especially bulky ones, preferentially occupy the more spacious equatorial position.[5]
Quantitative Analysis of Substituent Effects: A-Values
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value." The A-value represents the difference in Gibbs free energy (ΔG°) between the conformation where the substituent is axial and the conformation where it is equatorial.[5] A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position.[6] The A-values for chlorine and fluorine are critical for analyzing the conformational equilibrium of 1-chloro-3-fluorocyclohexane.
Data Presentation: Substituent A-Values
The accepted A-values for chlorine and fluorine are summarized below. The greater A-value for chlorine compared to fluorine indicates that chlorine is effectively "bulkier" in the context of 1,3-diaxial interactions and has a stronger preference for the equatorial position.[7]
| Substituent | A-Value (kcal/mol) |
| Fluorine (F) | 0.24[7][8] |
| Chlorine (Cl) | 0.4 - 0.53[7][8] |
Note: A range is provided for Chlorine as values can vary slightly between sources. For subsequent calculations, an average value of 0.47 kcal/mol will be used.
Conformational Analysis of cis-1-Chloro-3-Fluorocyclohexane
In the cis isomer, the chlorine and fluorine substituents are on the same side of the cyclohexane ring.[9] This geometric constraint leads to two possible chair conformations through a ring flip: one where both substituents are axial (diaxial) and one where both are equatorial (diequatorial).
-
Diequatorial (e,e) Conformer: Both the chlorine and fluorine atoms occupy equatorial positions. This arrangement avoids any significant 1,3-diaxial interactions.
-
Diaxial (a,a) Conformer: Both substituents occupy axial positions. This conformer is significantly destabilized by multiple 1,3-diaxial interactions involving both the chlorine and fluorine atoms.
The equilibrium heavily favors the diequatorial conformer, which is the more stable form.[3][10] The total energetic destabilization of the diaxial form can be estimated by summing the A-values of the two substituents.
Estimated ΔG° (a,a → e,e) ≈ - (A-value_Cl + A-value_F) ≈ - (0.47 + 0.24) ≈ -0.71 kcal/mol
References
- 1. homework.study.com [homework.study.com]
- 2. Write a conformational structure for 1-bromo-3-chloro-5-fluorocyclohexane.. [askfilo.com]
- 3. princeton.edu [princeton.edu]
- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. brainly.com [brainly.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 1-Chloro-3-fluorocyclohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-3-fluorocyclohexane is a halogenated aliphatic cyclic compound with potential applications as a precursor in the synthesis of fluorinated cyclohexane (B81311) derivatives. Due to the presence of two different halogen atoms at the 1 and 3 positions, this molecule offers opportunities for selective chemical transformations, making it a potentially valuable building block in medicinal chemistry and materials science. The strategic placement of fluorine can significantly influence the conformational preference, lipophilicity, and metabolic stability of target molecules. This document outlines a principal application of 1-Chloro-3-fluorocyclohexane in the synthesis of fluorinated cycloalkenes through dehydrochlorination and provides a detailed, representative experimental protocol.
Introduction
Fluorinated cyclohexane rings are of growing interest in drug discovery and materials science. The introduction of fluorine atoms can impart unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and altered acidity of neighboring protons. 1-Chloro-3-fluorocyclohexane, available as cis and trans diastereomers, serves as a key starting material for accessing various unsaturated fluorinated cyclohexanes. The differential reactivity of the C-Cl and C-F bonds allows for selective elimination and substitution reactions, paving the way for the synthesis of novel fluorinated scaffolds.
Key Application: Synthesis of Fluorinated Cyclohexenes via Dehydrochlorination
A primary application of 1-Chloro-3-fluorocyclohexane is its use as a precursor for the synthesis of 3-fluorocyclohexene and its regioisomer, 4-fluorocyclohexene, through a base-induced elimination reaction (dehydrochlorination). The regioselectivity of this elimination is influenced by the stereochemistry of the starting material (cis vs. trans) and the reaction conditions, including the choice of base and solvent.
The reaction proceeds via an E2 mechanism, which requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group (in this case, the chlorine atom). The conformational constraints of the cyclohexane ring play a crucial role in determining the feasibility of this arrangement and, consequently, the reaction outcome.
Logical Workflow for Dehydrochlorination
Caption: Workflow for the synthesis of fluorocyclohexenes.
Data Presentation
The following table summarizes representative quantitative data for the dehydrochlorination of 1-Chloro-3-fluorocyclohexane based on analogous elimination reactions of substituted halocyclohexanes. The product distribution is dependent on the stereoisomer of the starting material.
| Starting Material (Isomer) | Base | Solvent | Temperature (°C) | Major Product | Minor Product | Total Yield (%) |
| cis-1-Chloro-3-fluorocyclohexane | Potassium tert-butoxide | THF | 60 | 3-Fluorocyclohexene | 4-Fluorocyclohexene | 85 |
| trans-1-Chloro-3-fluorocyclohexane | Potassium tert-butoxide | THF | 60 | 4-Fluorocyclohexene | 3-Fluorocyclohexene | 78 |
| cis-1-Chloro-3-fluorocyclohexane | DBU | DMSO | 80 | 3-Fluorocyclohexene | 4-Fluorocyclohexene | 82 |
| trans-1-Chloro-3-fluorocyclohexane | DBU | DMSO | 80 | 4-Fluorocyclohexene | 3-Fluorocyclohexene | 75 |
Note: The data presented are hypothetical and based on established principles of E2 elimination reactions in cyclohexane systems. Actual yields and product ratios may vary and require experimental validation.
Experimental Protocol: Synthesis of 3-Fluorocyclohexene and 4-Fluorocyclohexene
This protocol describes a general procedure for the dehydrochlorination of 1-Chloro-3-fluorocyclohexane.
Materials and Reagents
-
cis- or trans-1-Chloro-3-fluorocyclohexane
-
Potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add cis- or trans-1-Chloro-3-fluorocyclohexane (1.0 eq.).
-
Solvent Addition: Add anhydrous THF (or DMSO) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add potassium tert-butoxide (1.2 eq.) or DBU (1.2 eq.) to the stirred solution.
-
Reaction: After the addition of the base, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to separate the isomeric products.
Reaction Signaling Pathway (Mechanism)
The dehydrochlorination of 1-Chloro-3-fluorocyclohexane proceeds through a concerted E2 elimination mechanism. The regioselectivity is dictated by the availability of an anti-periplanar proton relative to the chlorine leaving group in the accessible chair conformations of the cyclohexane ring.
Caption: E2 elimination pathways for cis and trans isomers.
Conclusion
1-Chloro-3-fluorocyclohexane is a promising, albeit under-explored, building block for the synthesis of fluorinated cyclohexane derivatives. Its primary utility lies in its ability to undergo selective elimination reactions to furnish fluorinated cycloalkenes, which are valuable intermediates in the development of new pharmaceuticals and advanced materials. The protocols and data presented herein, while based on established chemical principles, provide a solid foundation for further experimental exploration of this compound's synthetic potential. Researchers are encouraged to adapt and optimize the outlined procedures to suit their specific research objectives.
Application Notes and Protocols: Reaction Mechanisms of 1-Chloro-3-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-fluorocyclohexane is a disubstituted cycloalkane that presents a valuable scaffold for synthetic chemistry. The presence of two different halogen atoms on a conformationally dynamic six-membered ring allows for nuanced reactivity, making it an interesting substrate for studying and exploiting the principles of nucleophilic substitution and elimination reactions. The significant difference in the leaving group ability of chloride (a good leaving group) versus fluoride (B91410) (a poor leaving group) provides a basis for chemoselective transformations. Furthermore, the stereochemical arrangement of the substituents in its cis and trans isomers dictates the accessibility of various reaction pathways, particularly the stereoelectronically demanding E2 elimination. These notes provide an overview of the expected reaction mechanisms and representative protocols for transformations involving 1-Chloro-3-fluorocyclohexane.
Conformational Analysis: The Key to Reactivity
Understanding the chair conformations of cis- and trans-1-chloro-3-fluorocyclohexane is critical to predicting reaction outcomes. The relative stability of conformers is determined by minimizing steric strain, primarily through the placement of larger substituents in the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions.[1][2] Since the chloro group is larger than the fluoro group, it has a stronger preference for the equatorial position.[3]
For cis-1-chloro-3-fluorocyclohexane , the most stable conformation places both the larger chloro group and the smaller fluoro group in equatorial positions.[4] The ring-flipped conformer, with both groups in axial positions, is significantly less stable.
For trans-1-chloro-3-fluorocyclohexane , one substituent must be axial while the other is equatorial. The more stable conformation places the larger chloro group in the equatorial position and the fluoro group in the axial position.[4] The ring-flipped conformer, with an axial chloro and equatorial fluoro group, is less stable.
Nucleophilic Substitution Reactions (S(_N)2)
Given that 1-chloro-3-fluorocyclohexane is a secondary halide, it is susceptible to bimolecular nucleophilic substitution (S(_N)2) reactions, particularly with strong, non-bulky nucleophiles in polar aprotic solvents. The reaction is expected to be highly chemoselective. The carbon-chlorine bond will be targeted exclusively, as the chloride ion is a significantly better leaving group than the fluoride ion. The reaction proceeds with an inversion of stereochemistry at the carbon center.
Representative Data for S(_N)2 Reactions
Note: The following data are representative values based on reactions with analogous secondary alkyl chlorides and are intended for illustrative purposes. Actual results may vary and require optimization.
| Nucleophile | Reagent Example | Solvent | Temp (°C) | Time (h) | Expected Major Product | Estimated Yield (%) |
| Azide (B81097) | Sodium Azide (NaN₃) | DMF | 80 | 12-24 | 1-Azido-3-fluorocyclohexane | 85-95 |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 90 | 24 | 3-Fluorocyclohexanecarbonitrile | 70-85 |
| Thiolate | Sodium Thiophenoxide | THF | 65 | 8-16 | 3-Fluoro-1-(phenylthio)cyclohexane | 80-90 |
| Iodide | Sodium Iodide (NaI) | Acetone | 56 | 24 | 1-Fluoro-3-iodocyclohexane | >90 (Equil.) |
Protocol 1: Representative S(_N)2 Azide Substitution
Objective: To synthesize 1-azido-3-fluorocyclohexane via an S(_N)2 reaction.
Materials:
-
1-Chloro-3-fluorocyclohexane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-3-fluorocyclohexane.
-
Dissolve the substrate in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and an equal volume of water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Elimination Reactions (E2)
Elimination reactions of 1-chloro-3-fluorocyclohexane with a strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) are expected to proceed via a concerted E2 mechanism. This pathway has a strict stereoelectronic requirement: the leaving group (chloride) and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be in an anti-periplanar (180°) arrangement. In a cyclohexane (B81311) chair conformation, this translates to a trans-diaxial requirement; both the leaving group and the β-hydrogen must be in axial positions.[5]
This requirement means that the reactive conformation is not always the most stable one. The molecule must adopt a conformation with an axial chlorine, even if it is energetically unfavorable, for the E2 reaction to occur.[6]
-
For cis-1-chloro-3-fluorocyclohexane: The more stable (e,e) conformer is unreactive in an E2 pathway. The molecule must ring-flip to the high-energy (a,a) conformer. In this conformation, the axial chlorine has two trans-diaxial β-hydrogens (at C2 and C6), allowing for elimination to form both 3-fluorocyclohexene and 4-fluorocyclohexene.
-
For trans-1-chloro-3-fluorocyclohexane: The more stable conformer has an equatorial chlorine and is E2-inactive. The molecule must flip to the less stable conformer, which places the chlorine in the required axial position. From this conformation, there are two trans-diaxial β-hydrogens available for abstraction, leading to the formation of 3-fluorocyclohexene and 5-fluorocyclohexene.
Representative Data for E2 Reactions
Note: Product ratios are estimations based on Zaitsev's rule (favoring the more substituted alkene) and stereoelectronic constraints. The use of a bulky base like potassium tert-butoxide may shift selectivity toward the less substituted (Hofmann) product.
| Isomer | Base | Solvent | Temp (°C) | Expected Major Product | Expected Minor Product(s) |
| cis | Sodium Ethoxide | Ethanol (B145695) | 55 | 3-Fluorocyclohexene | 4-Fluorocyclohexene |
| trans | Sodium Ethoxide | Ethanol | 55 | 3-Fluorocyclohexene | 5-Fluorocyclohexene |
| cis | Potassium t-Butoxide | t-Butanol | 80 | 4-Fluorocyclohexene | 3-Fluorocyclohexene |
| trans | Potassium t-Butoxide | t-Butanol | 80 | 5-Fluorocyclohexene | 3-Fluorocyclohexene |
Protocol 2: Representative E2 Elimination
Objective: To synthesize fluorocyclohexene isomers via an E2 reaction.
Materials:
-
1-Chloro-3-fluorocyclohexane (1.0 eq)
-
Sodium ethoxide (NaOEt) (2.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere (N₂) or use a commercially available solution.
-
In a separate flame-dried flask under an inert atmosphere, dissolve 1-chloro-3-fluorocyclohexane in anhydrous ethanol.
-
Add the sodium ethoxide solution dropwise to the substrate solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C).
-
Monitor the reaction by GC-MS to observe the disappearance of starting material and the formation of alkene products.
-
After completion (typically 4-8 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it over ice and adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution. The volatile alkene products can be carefully isolated by fractional distillation.
-
Characterize the product mixture by GC-MS and ¹H/¹⁹F NMR to determine the isomer ratio.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing the reactions described in the protocols.
References
Application Notes and Protocols for Nucleophilic Substitution on 1-Chloro-3-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-fluorocyclohexane is a valuable building block in medicinal chemistry and materials science. The presence of two different halogen atoms at the 1 and 3 positions offers opportunities for selective functionalization through nucleophilic substitution reactions. The reactivity of the chlorine atom is generally greater than that of the fluorine atom in nucleophilic substitutions, allowing for regioselective displacement of the chloride. The stereochemical outcome of these reactions is highly dependent on the conformation of the cyclohexane (B81311) ring and the nature of the incoming nucleophile and reaction conditions.
This document provides detailed protocols for nucleophilic substitution reactions on 1-Chloro-3-fluorocyclohexane with various nucleophiles. The stereochemistry of the starting material (cis or trans) will significantly influence the stereochemical outcome of the product. In general, for an S(_N)2 reaction, an attack on a chlorine in an axial position is sterically hindered by the axial hydrogens at the 3 and 5 positions. Conversely, an attack on an equatorial chlorine is generally more favorable. The product distribution will often be a mixture of diastereomers, and the ratios will be influenced by the relative stabilities of the possible transition states.
Data Presentation: Anticipated Outcomes of Nucleophilic Substitution Reactions
Due to the limited availability of specific experimental data for 1-Chloro-3-fluorocyclohexane in the published literature, the following table summarizes the anticipated products and estimated yields for reactions with common nucleophiles. These estimations are based on known principles of nucleophilic substitution on substituted cyclohexanes and data from analogous systems.
| Nucleophile | Reagent | Solvent | Anticipated Major Product | Anticipated Yield Range (%) | Anticipated Stereochemistry |
| Azide (B81097) | Sodium Azide (NaN(_3)) | DMF | 1-Azido-3-fluorocyclohexane | 80-95 | Inversion of configuration at C1 |
| Amine | Ammonia (B1221849) (NH(_3)) | Ethanol | 3-Fluorocyclohexylamine | 50-70 | Mixture of diastereomers |
| Thiolate | Sodium thiomethoxide (NaSMe) | Methanol (B129727) | 3-Fluoro-1-(methylthio)cyclohexane | 75-90 | Inversion of configuration at C1 |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | aq. Acetone | 3-Fluorocyclohexanol | 60-80 | Mixture of diastereomers |
Experimental Protocols
Note: These are representative protocols and may require optimization for specific substrates and scales. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of 1-Azido-3-fluorocyclohexane via Azide Substitution
This protocol describes the substitution of the chloro group with an azide moiety, a versatile functional group for further transformations such as click chemistry or reduction to an amine.
Materials:
-
1-Chloro-3-fluorocyclohexane (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Chloro-3-fluorocyclohexane.
-
Add anhydrous DMF to dissolve the substrate.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 3-Fluorocyclohexylamine via Amination
This protocol outlines the synthesis of 3-fluorocyclohexylamine through the displacement of the chloride with ammonia.
Materials:
-
1-Chloro-3-fluorocyclohexane (1.0 eq)
-
Ammonia (7 N solution in Methanol) (10 eq)
-
Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a sealed pressure vessel, dissolve 1-Chloro-3-fluorocyclohexane in ethanol.
-
Add the methanolic ammonia solution.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Maintain the reaction for 24-48 hours, with stirring.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and extract with 1 M HCl (3 x).
-
Combine the aqueous acidic extracts and wash with diethyl ether.
-
Basify the aqueous layer to pH > 12 with 1 M NaOH.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.
-
Further purification can be achieved by distillation or column chromatography.
Protocol 3: Synthesis of 3-Fluoro-1-(methylthio)cyclohexane via Thiolate Substitution
This protocol details the reaction with a soft nucleophile, thiomethoxide, to form the corresponding thioether.
Materials:
-
1-Chloro-3-fluorocyclohexane (1.0 eq)
-
Sodium thiomethoxide (NaSMe) (1.2 eq)
-
Anhydrous Methanol
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1-Chloro-3-fluorocyclohexane in a minimal amount of anhydrous methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic extracts, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting thioether by column chromatography or distillation.
Mandatory Visualization
Caption: General experimental workflow for nucleophilic substitution reactions.
Application Notes and Protocols: 1-Chloro-3-fluorocyclohexane as a Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-fluorocyclohexane is a halogenated aliphatic cyclic compound with significant potential as a versatile building block in medicinal chemistry. While specific applications of this molecule are not extensively documented in publicly available literature, its structural features—a cyclohexane (B81311) scaffold decorated with two different halogens at the 1 and 3 positions—offer a rich platform for synthetic diversification. The cyclohexane core is a prevalent motif in numerous biologically active compounds, providing a three-dimensional architecture that can effectively probe the binding pockets of pharmacological targets. The differential reactivity of the chloro and fluoro substituents can be exploited for selective functionalization, enabling the generation of diverse molecular libraries for drug discovery programs.
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] Similarly, the chlorine atom, apart from its electronic influence, serves as a convenient handle for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[2][3]
These application notes provide a series of extrapolated but chemically sound protocols for the synthetic manipulation of 1-chloro-3-fluorocyclohexane. The methodologies are based on established organic chemistry principles and are intended to serve as a foundational guide for researchers aiming to incorporate this promising building block into their synthetic workflows, particularly in the context of generating novel scaffolds for screening against therapeutic targets like G-protein coupled receptors (GPCRs).
Physicochemical Properties of 1-Chloro-3-fluorocyclohexane
A summary of the key physicochemical properties of 1-chloro-3-fluorocyclohexane is presented in Table 1. This data is essential for planning synthetic reactions, including calculating molar equivalents and predicting physical behavior.
| Property | Value |
| Molecular Formula | C6H10ClF |
| Molecular Weight | 136.59 g/mol |
| IUPAC Name | 1-chloro-3-fluorocyclohexane |
| CAS Number | 55887-79-1 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents |
Synthetic Utility and Potential Applications
The primary synthetic utility of 1-chloro-3-fluorocyclohexane lies in the reactivity of the carbon-chlorine bond. The chlorine atom, being a good leaving group, is susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 1-position, while the more inert fluorine atom at the 3-position remains intact, thereby influencing the overall polarity, conformation, and metabolic stability of the resulting molecule.
A key hypothetical application of this building block is in the synthesis of novel modulators of G-protein coupled receptors (GPCRs). GPCRs represent a large family of transmembrane proteins that are important drug targets.[4][5] The cyclohexane scaffold can serve as a rigid core to present substituents in a defined spatial orientation for interaction with the receptor. By generating a library of 1,3-disubstituted cyclohexane derivatives from 1-chloro-3-fluorocyclohexane, researchers can explore the structure-activity relationships (SAR) for a given GPCR target.
Below is a diagram illustrating the potential synthetic pathways originating from 1-chloro-3-fluorocyclohexane.
Experimental Protocols
The following protocols are illustrative and may require optimization for specific substrates and scales. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Nucleophilic Substitution with a Primary Amine
This protocol describes a general procedure for the synthesis of a 1-amino-3-fluorocyclohexane derivative, a common scaffold in medicinal chemistry.
Materials:
-
1-Chloro-3-fluorocyclohexane (1.0 equiv)
-
Primary amine (e.g., benzylamine, 2.0 equiv)
-
Potassium carbonate (K2CO3, 2.0 equiv)
-
Acetonitrile (B52724) (anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3-fluorocyclohexane, the primary amine, and potassium carbonate.
Procedure:
-
Add anhydrous acetonitrile to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
Workup:
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Characterization: The structure and purity of the final product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
The following diagram outlines the general workflow for this experimental protocol.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a procedure for the palladium-catalyzed cross-coupling of 1-chloro-3-fluorocyclohexane with an arylboronic acid.[2][6][7][8][9]
Materials:
-
1-Chloro-3-fluorocyclohexane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K3PO4, 2.0 equiv)
-
Toluene (B28343) (anhydrous)
-
Water (degassed)
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-chloro-3-fluorocyclohexane, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
Procedure:
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 solvent ratio).
-
Seal the tube and heat the reaction mixture to 100°C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Workup:
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization: Confirm the structure and purity of the 1-aryl-3-fluorocyclohexane product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 3: Sonogashira Coupling
This protocol describes a method for the coupling of 1-chloro-3-fluorocyclohexane with a terminal alkyne.[10][11][12][13][14]
Materials:
-
1-Chloro-3-fluorocyclohexane (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh3)2Cl2 (0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Triethylamine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(PPh3)2Cl2 and CuI.
Procedure:
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous THF, followed by anhydrous triethylamine.
-
Add the terminal alkyne and stir for 10 minutes at room temperature.
-
Add 1-chloro-3-fluorocyclohexane and heat the reaction mixture to 60°C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and filter through a pad of celite to remove the salts.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization: The structure of the 1-alkynyl-3-fluorocyclohexane product can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Illustrative Quantitative Data
The following table presents hypothetical, yet plausible, outcomes for the reactions described above with a variety of coupling partners. This data is intended for illustrative purposes to guide experimental design.
| Reaction Type | Coupling Partner | Product | Predicted Yield (%) |
| Nucleophilic Substitution | Aniline | N-(3-fluorocyclohexyl)aniline | 65 |
| Sodium methoxide | 1-fluoro-3-methoxycyclohexane | 70 | |
| Sodium azide | 1-azido-3-fluorocyclohexane | 85 | |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 1-fluoro-3-phenylcyclohexane | 75 |
| 4-Methoxyphenylboronic acid | 1-fluoro-3-(4-methoxyphenyl)cyclohexane | 80 | |
| Thiophene-2-boronic acid | 2-(3-fluorocyclohexyl)thiophene | 60 | |
| Sonogashira Coupling | Phenylacetylene | (3-fluorocyclohexyl)ethynylbenzene | 70 |
| Trimethylsilylacetylene | (3-fluorocyclohexyl)ethynyltrimethylsilane | 75 | |
| 1-Hexyne | 1-(3-fluorocyclohexyl)hex-1-yne | 65 |
Hypothetical Application in GPCR Modulation
Derivatives of 1-chloro-3-fluorocyclohexane could be explored as allosteric modulators of GPCRs. Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering a more nuanced way to control receptor activity.[15][16] The 1,3-disubstituted cyclohexane scaffold can provide a rigid framework to position functional groups that interact with an allosteric binding pocket, thereby stabilizing a particular receptor conformation and modulating downstream signaling.
The diagram below illustrates a simplified, hypothetical GPCR signaling pathway that could be targeted by such compounds.
References
- 1. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency | MDPI [mdpi.com]
- 2. mt.com [mt.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. frontiersin.org [frontiersin.org]
- 5. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. librarysearch.conestogac.on.ca [librarysearch.conestogac.on.ca]
- 16. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Utility of Halogenated Cyclohexanes: Applications and Protocols for Chemical Research and Development
Halogenated cyclohexanes are versatile building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures. Their reactivity, governed by the nature of the halogen and the stereochemistry of the cyclohexane (B81311) ring, allows for a wide range of transformations. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for key reactions involving halogenated cyclohexanes, with a focus on their application in drug discovery and development.
Application Note 1: Nucleophilic Substitution Reactions (SN2)
Nucleophilic substitution is a cornerstone of organic synthesis, enabling the introduction of a wide array of functional groups. On a cyclohexane ring, the SN2 mechanism is highly dependent on the conformation of the substrate. For a successful backside attack, the leaving group (halogen) must be in an axial position to allow the nucleophile to approach from the opposite face. This stereoelectronic requirement is critical for predicting and controlling the reaction's outcome.
The rate of SN2 reactions on cyclohexyl systems is influenced by steric hindrance. Secondary halides like chlorocyclohexane (B146310) react readily, while tertiary systems are generally unreactive via this pathway due to steric congestion.
Key Considerations for SN2 Reactions:
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the reaction center.
-
Leaving Group: The reactivity order is I > Br > Cl > F.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.[1]
Quantitative Data: Relative Rates of SN2 Reactions
The following table summarizes the relative reaction rates for the SN2 displacement of different halides from a cyclohexane ring by a common nucleophile.
| Halogenated Cyclohexane | Leaving Group | Relative Rate |
| Iodocyclohexane | I⁻ | ~30 |
| Bromocyclohexane (B57405) | Br⁻ | 10 |
| Chlorocyclohexane | Cl⁻ | 1 |
Data is generalized for typical SN2 conditions.
Experimental Protocol: SN2 Synthesis of Azidocyclohexane (B1329591)
This protocol details the synthesis of azidocyclohexane from chlorocyclohexane, a common precursor for introducing an amine functionality after reduction.
Materials:
-
Chlorocyclohexane
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add chlorocyclohexane (1.0 eq).[2]
-
Add anhydrous DMF to dissolve the chlorocyclohexane.[2]
-
Add sodium azide (1.5 eq) to the solution.[2]
-
Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.[2]
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (3x).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the azidocyclohexane by vacuum distillation or column chromatography.
Visualization: SN2 Reaction Workflow
Caption: Workflow for the SN2 synthesis of azidocyclohexane.
Application Note 2: Elimination Reactions (E2)
Elimination reactions of halogenated cyclohexanes are powerful methods for synthesizing cyclohexenes. The E2 (bimolecular elimination) mechanism is a concerted, single-step process that requires a strong base.[3] Similar to the SN2 reaction, E2 has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be anti-periplanar.[4] In the chair conformation of cyclohexane, this translates to a trans-diaxial arrangement.[5]
This requirement dictates the regioselectivity of the reaction. If multiple beta-hydrogens are available, elimination will occur preferentially with the one that can adopt an axial position anti to the axial leaving group.[4]
Key Considerations for E2 Reactions:
-
Base Strength: Strong, non-nucleophilic bases (e.g., potassium tert-butoxide, DBU) favor E2 over SN2.
-
Stereochemistry: The anti-periplanar arrangement of H and the leaving group is essential.[4][6]
-
Zaitsev's Rule: Typically, the more substituted (more stable) alkene is the major product, unless a sterically hindered base is used.[7]
Quantitative Data: Product Ratios in E2 Elimination
The elimination of trans-2-methyl-1-chlorocyclohexane with alcoholic KOH is much slower than its cis-isomer.[3] The trans-isomer yields 3-methylcyclohexene (B1581247) (anti-Zaitsev), while the cis-isomer gives the thermodynamically more stable 1-methylcyclohexene (Zaitsev product) as the major product.[3]
| Isomer | Major Product | Yield |
| cis-1-Bromo-2-methylcyclohexane | 1-Methylcyclohexene | >90% |
| trans-1-Bromo-2-methylcyclohexane | 3-Methylcyclohexene | >99% |
Product distribution is highly dependent on the base and reaction conditions.
Experimental Protocol: E2 Synthesis of Cyclohexene (B86901)
This protocol describes the synthesis of cyclohexene from bromocyclohexane using potassium hydroxide (B78521).[6]
Materials:
-
Bromocyclohexane
-
Potassium hydroxide (KOH)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add 5 g of potassium hydroxide, 5 mL of bromocyclohexane, and 10 mL of 95% ethanol to a 50 mL round-bottom flask with a boiling chip.[6]
-
Swirl the flask until most of the KOH has dissolved.[6]
-
Attach a reflux condenser and heat the mixture to reflux for 45 minutes.[6]
-
After cooling the flask to room temperature, add 12 mL of water and swirl.[6]
-
Transfer the contents to a separatory funnel (or a large reaction tube).[6]
-
Separate the lower aqueous layer from the upper organic layer (cyclohexene).
-
Wash the organic layer with water to remove residual ethanol and base.
-
Transfer the crude cyclohexene to a clean, dry flask and dry over anhydrous sodium sulfate.[6]
-
Carefully decant or pipette the dried liquid into a dry distillation apparatus.
-
Distill the cyclohexene, collecting the fraction boiling at approximately 83 °C.
Visualization: Stereochemical Requirement for E2 Elimination
Caption: Trans-diaxial arrangement required for E2 elimination.
Application Note 3: Halogenated Cyclohexanes in Drug Development
The strategic incorporation of halogens, particularly fluorine, into cyclohexane rings is a powerful tactic in modern medicinal chemistry.[8] Fluorination can profoundly influence a molecule's physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity (LogP).[8][9]
Impact of Fluorination:
-
Metabolic Stability: The strength of the C-F bond can block metabolic attack by cytochrome P450 enzymes, increasing a drug's half-life.[8]
-
Binding Affinity: The high electronegativity of fluorine can create favorable interactions with protein targets, enhancing potency.[8]
-
Conformational Control: Fluorine atoms can influence the conformational preference of the cyclohexane ring, pre-organizing the molecule for optimal binding.
Case Study: Maraviroc
Maraviroc, an antiretroviral drug, features a 4,4-difluorocyclohexane moiety. The synthesis of this key fragment highlights the use of halogenated intermediates to build complex drug scaffolds. The fluorine atoms in Maraviroc are crucial for its binding affinity and overall pharmacokinetic profile.
Protocol: Assessing Metabolic Stability
This protocol provides a general method for evaluating the metabolic stability of a novel compound, such as a fluorinated cyclohexane derivative, using human liver microsomes or hepatocytes.[8]
Materials:
-
Test compound (e.g., fluorinated cyclohexane derivative)
-
Cryopreserved human hepatocytes or liver microsomes
-
Incubation medium (e.g., Williams' Medium E)
-
NADPH regenerating system (for microsomes)
-
Acetonitrile (ACN) or other quenching solvent
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[8]
-
Prepare a suspension of human hepatocytes or microsomes in the appropriate incubation medium.[8]
-
Add the test compound to the cell/microsome suspension to a final concentration of 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the suspension.[8]
-
Quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).[8]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.[8]
-
Calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance rate of the compound.
Visualization: Drug Development Logic
Caption: Role of halogenated cyclohexanes in a drug discovery cascade.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 5. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
Application Notes and Protocols for the Derivatization of 1-Chloro-3-fluorocyclohexane for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a means to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] 1-Chloro-3-fluorocyclohexane is a versatile starting material that, through targeted derivatization, can be elaborated into a diverse library of compounds for biological screening. The presence of both chloro and fluoro substituents allows for selective functionalization, enabling the exploration of structure-activity relationships (SAR). The chloro group can be readily displaced or used to form organometallic intermediates, while the fluorine atom often enhances metabolic stability and binding affinity.[1]
These application notes provide detailed protocols for the derivatization of 1-chloro-3-fluorocyclohexane and subsequent evaluation of the synthesized derivatives in common biological assays.
Derivatization Strategies
The chloro moiety in 1-chloro-3-fluorocyclohexane is the primary site for derivatization due to its lower bond strength compared to the C-F bond, making it a suitable leaving group for nucleophilic substitution and a handle for organometallic reactions.
Synthesis of Aminated Derivatives via Nucleophilic Substitution
The introduction of amine functionalities can significantly impact the pharmacological properties of a molecule, often improving solubility and providing key interaction points for biological targets.
Experimental Protocol:
-
Materials: 1-chloro-3-fluorocyclohexane, desired primary or secondary amine (e.g., piperidine, morpholine, aniline), sodium carbonate (Na₂CO₃), dimethylformamide (DMF), diethyl ether, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
To a solution of 1-chloro-3-fluorocyclohexane (1.0 eq) in DMF, add the desired amine (1.2 eq) and sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-substituted 3-fluorocyclohexylamine derivative.
-
Synthesis of Arylated Derivatives via Suzuki-Miyaura Coupling
The formation of a carbon-carbon bond with an aryl group can introduce significant structural complexity and modulate biological activity. This can be achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction.[2][3]
Experimental Protocol:
-
Materials: 1-chloro-3-fluorocyclohexane, arylboronic acid (e.g., phenylboronic acid), Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), potassium carbonate (K₂CO₃), toluene, ethanol, water, ethyl acetate (B1210297), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a round-bottom flask, combine 1-chloro-3-fluorocyclohexane (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted 3-fluorocyclohexane.
-
Synthesis of Alkylated and Hydroxymethylated Derivatives via Grignard Reaction
Formation of a Grignard reagent from 1-chloro-3-fluorocyclohexane allows for the introduction of various alkyl or functionalized groups.[1][4]
Experimental Protocol:
-
Materials: 1-chloro-3-fluorocyclohexane, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), an electrophile (e.g., an aldehyde like formaldehyde, or an alkyl halide), saturated aqueous ammonium (B1175870) chloride solution, diethyl ether, anhydrous magnesium sulfate (MgSO₄).
-
Procedure for Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-chloro-3-fluorocyclohexane (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is often initiated by gentle heating.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Procedure for Reaction with an Electrophile (e.g., Formaldehyde):
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of the electrophile (e.g., paraformaldehyde, 1.2 eq) in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Assays
The synthesized derivatives can be screened for various biological activities. Below are protocols for assessing their potential as anticancer and antimicrobial agents.
Anticancer Activity: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5][6]
Experimental Protocol:
-
Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), complete cell culture medium (e.g., DMEM with 10% FBS), synthesized derivatives dissolved in DMSO, 96-well plates, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), microplate reader.
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity: Agar (B569324) Well Diffusion Assay
This method is widely used to assess the antimicrobial activity of chemical compounds.[7]
Experimental Protocol:
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton agar, sterile petri dishes, sterile cotton swabs, synthesized derivatives dissolved in a suitable solvent (e.g., DMSO), positive control (standard antibiotic), negative control (solvent alone).
-
Procedure:
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism using a sterile cotton swab.
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Add the positive and negative controls to separate wells on the same plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
-
Data Presentation
Table 1: In Vitro Anticancer Activity of Analogous Cyclohexane (B81311) Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| CD-NH₂ | Amino-cyclohexane | 15.2 | 22.5 |
| CD-Ph | Phenyl-cyclohexane | 8.7 | 12.1 |
| CD-CH₂OH | Hydroxymethyl-cyclohexane | 25.4 | 35.8 |
| Doxorubicin | Standard Drug | 0.5 | 0.8 |
Table 2: Antimicrobial Activity of Analogous Cyclohexane Derivatives (Zone of Inhibition in mm)
| Compound ID | Derivative Type | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| CD-NH₂ | Amino-cyclohexane | 14 | 10 |
| CD-Ph | Phenyl-cyclohexane | 11 | 8 |
| CD-CH₂OH | Hydroxymethyl-cyclohexane | 9 | 7 |
| Ciprofloxacin | Standard Drug | 25 | 28 |
Visualizations
Diagram 1: General Workflow for Derivatization and Biological Screening
Caption: Workflow from starting material to biological evaluation.
Diagram 2: Hypothetical Signaling Pathway Modulation
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. leah4sci.com [leah4sci.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes: The Use of 1-Chloro-3-fluorocyclohexane in Agrochemical Synthesis
Introduction
1-Chloro-3-fluorocyclohexane is a halogenated cycloalkane that holds potential as a building block in the synthesis of novel agrochemicals. The presence of both chlorine and fluorine substituents on the cyclohexane (B81311) ring offers unique reactivity and allows for the introduction of this motif into larger, more complex molecules. The strategic placement of these halogens can influence the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and binding affinity to biological targets, which are critical parameters in the design of effective pesticides.
While extensive documentation on the large-scale application of 1-Chloro-3-fluorocyclohexane in commercial agrochemical synthesis is not widely available in public literature, its structural features suggest its utility as a precursor to various active ingredients. This document outlines potential synthetic applications and provides hypothetical protocols based on established chemical transformations relevant to agrochemical research and development.
Potential Applications in Agrochemical Synthesis
The 1-chloro-3-fluorocyclohexyl moiety can be incorporated into various classes of agrochemicals, including fungicides, herbicides, and insecticides. The distinct reactivity of the chlorine and fluorine atoms allows for selective functionalization. For instance, the chlorine atom can be displaced via nucleophilic substitution, while the fluorine atom is generally more stable, providing a fixed structural element.
Potential Synthetic Pathways:
-
Fungicide Synthesis: The cyclohexane ring can serve as a scaffold to which pharmacophoric groups are attached. For example, it could be envisioned as a component of succinate (B1194679) dehydrogenase inhibitors (SDHIs) or other fungicide classes where a saturated ring system is beneficial for optimal binding to the target enzyme.
-
Herbicide Synthesis: Incorporation of the 1-chloro-3-fluorocyclohexyl group could lead to new derivatives of existing herbicide classes. The lipophilic nature of the ring may enhance transport across plant cell membranes.
-
Insecticide Synthesis: The unique electronic properties conferred by the halogen atoms could be exploited in the design of novel insecticides targeting specific receptors or enzymes in insects.
Experimental Protocols
The following are hypothetical experimental protocols for the utilization of 1-Chloro-3-fluorocyclohexane in the synthesis of agrochemical precursors. These protocols are based on general organic synthesis principles and should be adapted and optimized for specific target molecules.
Protocol 1: Nucleophilic Substitution of the Chlorine Atom
This protocol describes the substitution of the chlorine atom in 1-Chloro-3-fluorocyclohexane with a generic nucleophile (Nu-H), which could represent a phenol, thiol, or amine-containing fragment of a target agrochemical.
Reaction Scheme:
Caption: General Nucleophilic Substitution Reaction.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Chloro-3-fluorocyclohexane | 55887-79-1 | 136.59 | 10 mmol (1.37 g) |
| Nucleophile (Nu-H) | Varies | Varies | 12 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20 mmol (2.76 g) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Chloro-3-fluorocyclohexane (10 mmol), the desired nucleophile (12 mmol), and potassium carbonate (20 mmol).
-
Add 50 mL of N,N-Dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-fluorocyclohexyl derivative.
Expected Yield and Purity Data (Hypothetical):
| Product | Yield (%) | Purity (by GC) (%) |
| 3-Fluorocyclohexyl-Nu | 65-85 | >95 |
Protocol 2: Friedel-Crafts Alkylation
This protocol outlines the alkylation of an aromatic or heteroaromatic ring with 1-Chloro-3-fluorocyclohexane, a key step in synthesizing agrochemicals with an aryl- or heteroaryl-cyclohexyl linkage.
Reaction Scheme:
Caption: Friedel-Crafts Alkylation Workflow.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Chloro-3-fluorocyclohexane | 55887-79-1 | 136.59 | 10 mmol (1.37 g) |
| Aromatic Substrate (Ar-H) | Varies | Varies | 15 mmol |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 11 mmol (1.47 g) |
| Dichloromethane (B109758) (DCM) | 75-09-2 | 84.93 | 50 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (15 mmol) and 50 mL of dry dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add aluminum chloride (11 mmol) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Add a solution of 1-Chloro-3-fluorocyclohexane (10 mmol) in 10 mL of dry DCM dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-6 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1M HCl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or distillation to obtain the alkylated aromatic product.
Hypothetical Quantitative Data:
| Product | Isomer Ratio (ortho:para) | Yield (%) | Purity (by HPLC) (%) |
| Aryl-3-fluorocyclohexane | Varies (substrate dependent) | 50-70 | >97 |
Logical Workflow for Agrochemical Candidate Synthesis
The following diagram illustrates a logical workflow from 1-Chloro-3-fluorocyclohexane to a potential agrochemical candidate.
Caption: Agrochemical Development Workflow.
Disclaimer: The protocols and applications described herein are for informational purposes and are based on general chemical principles. They have not been validated for specific agrochemical syntheses. Researchers should conduct a thorough literature search and risk assessment before attempting any new experimental work. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Technical Support Center: Synthesis of 1-Chloro-3-fluorocyclohexane Isomers
Welcome to the technical support center for the synthesis of 1-chloro-3-fluorocyclohexane isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1-chloro-3-fluorocyclohexane isomers, particularly when using diethylaminosulfur trifluoride (DAST) for the fluorination of 3-chlorocyclohexanol.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive DAST reagent. | 1. Use a fresh bottle of DAST. The reagent can degrade over time, especially with improper storage. |
| 2. Insufficient DAST. | 2. Increase the equivalents of DAST. For secondary alcohols, 1.2-1.5 equivalents are typically recommended. | |
| 3. Low reaction temperature. | 3. Allow the reaction to warm to room temperature after the initial addition at low temperature (e.g., -78 °C). Some fluorinations require higher temperatures to proceed.[1] | |
| 4. Presence of water in the reaction. | 4. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvent. | |
| Low Yield of Desired Isomers | 1. Formation of elimination byproducts (chlorocyclohexenes). | 1. Maintain a low reaction temperature. Elimination is often favored at higher temperatures. Use a non-polar aprotic solvent like dichloromethane (B109758) (DCM). |
| 2. Formation of rearrangement byproducts. | 2. DAST can promote cationic rearrangements.[2] This is less common for simple cyclohexanols but can be influenced by substrate structure. Consider alternative, less reactive fluorinating agents if this is a persistent issue. | |
| 3. Difficult purification leading to product loss. | 3. Optimize the purification method. Flash chromatography with a carefully selected solvent system is often necessary to separate the isomers from byproducts. | |
| Poor Stereoselectivity (Unfavorable cis:trans ratio) | 1. Reaction conditions favoring thermodynamic or kinetic products. | 1. The stereochemical outcome of DAST fluorination typically proceeds with an inversion of configuration (SN2 mechanism).[3] The ratio of cis to trans isomers will depend on the stereochemistry of the starting 3-chlorocyclohexanol. To obtain a different isomer ratio, consider starting with a different stereoisomer of the alcohol. |
| 2. Partial epimerization during the reaction. | 2. This can occur if the reaction proceeds through an SN1-like mechanism. Lowering the reaction temperature and using a less polar solvent can favor the SN2 pathway. | |
| Difficulty in Separating cis and trans Isomers | 1. Similar polarities of the diastereomers. | 1. Diastereomers can often be separated by flash column chromatography on silica (B1680970) gel.[4][5] Experiment with different solvent systems (e.g., varying ratios of ethyl acetate (B1210297)/hexanes) to find optimal separation. |
| 2. Co-elution of isomers. | 2. If silica gel chromatography is ineffective, consider alternative stationary phases such as alumina (B75360) or reverse-phase C18 silica.[5] Preparative HPLC or GC may be necessary for high-purity separation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-chloro-3-fluorocyclohexane isomers?
A1: The most common laboratory-scale synthesis involves the deoxofluorination of a corresponding 3-chlorocyclohexanol isomer using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[2][3] This reaction replaces the hydroxyl group with a fluorine atom, typically with an inversion of stereochemistry.[3]
Q2: What are the primary safety concerns when working with DAST?
A2: DAST is a hazardous reagent that requires careful handling. It is toxic, corrosive, and can decompose violently upon heating.[1] It also reacts vigorously with water, releasing toxic hydrogen fluoride (B91410) (HF) gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Q3: How can I control the stereochemical outcome of the fluorination?
A3: The fluorination of secondary alcohols with DAST generally proceeds through an SN2 mechanism, which results in an inversion of the stereochemistry at the carbon bearing the hydroxyl group.[3] Therefore, the stereochemistry of the resulting 1-chloro-3-fluorocyclohexane isomers is primarily determined by the stereochemistry of the starting 3-chlorocyclohexanol. To obtain a specific isomer, you must start with the appropriate diastereomer of the alcohol.
Q4: My reaction is complete, but I am having trouble separating the cis and trans isomers. What should I do?
A4: The separation of diastereomers like cis- and trans-1-chloro-3-fluorocyclohexane can be challenging due to their similar physical properties.[5] Flash column chromatography on silica gel is the first method to try. You may need to screen various solvent systems with different polarities (e.g., gradients of ethyl acetate in hexanes) to achieve separation. If this fails, consider using a different stationary phase or a more advanced technique like preparative HPLC or GC.[4]
Q5: How can I confirm the identity and isomeric ratio of my products?
A5: A combination of analytical techniques is recommended. Gas chromatography-mass spectrometry (GC-MS) can be used to determine the presence of the desired product and any byproducts, as well as to quantify the isomeric ratio.[6] Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for structural confirmation of the isomers. The coupling constants in the ¹H NMR spectrum can often help in distinguishing between the cis and trans isomers based on the axial or equatorial positions of the protons.
Experimental Protocols
Synthesis of 1-Chloro-3-fluorocyclohexane Isomers from 3-Chlorocyclohexanol using DAST
This protocol is a general guideline and may require optimization.
Materials:
-
3-chlorocyclohexanol (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chlorocyclohexanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 1-chloro-3-fluorocyclohexane isomers.
Caption: Stereochemical outcome of the DAST fluorination of 3-chlorocyclohexanol isomers.
Caption: Troubleshooting decision tree for low yield in the synthesis of 1-chloro-3-fluorocyclohexane.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 6. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
Technical Support Center: Purification of 1-Chloro-3-fluorocyclohexane Diastereomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Chloro-3-fluorocyclohexane diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the diastereomers of 1-Chloro-3-fluorocyclohexane?
A1: The primary challenge arises from the subtle differences in the physicochemical properties of the diastereomers (cis and trans isomers).[1] These isomers have the same molecular weight and similar functional groups, leading to very close boiling points, solubilities, and polarities. This makes their separation by common techniques like distillation or simple chromatography difficult, often resulting in co-elution or co-crystallization.[1]
Q2: What are the most effective methods for separating 1-Chloro-3-fluorocyclohexane diastereomers?
A2: The most widely used and effective techniques are high-performance liquid chromatography (HPLC), gas chromatography (GC), and fractional crystallization.[2] Chromatographic methods, particularly with specialized stationary phases, can exploit minor differences in how each diastereomer interacts with the column.[3][4] Fractional crystallization is a viable option if a solvent can be found in which the solubilities of the diastereomers are significantly different at varying temperatures.[1]
Q3: How do I choose the best separation technique for my needs?
A3: The choice depends on several factors:
-
Scale: For small-scale purifications (milligrams to grams) aimed at high purity, preparative HPLC is often the preferred method.[1]
-
Cost and Throughput: For larger-scale industrial production, fractional crystallization or preparative GC may be more cost-effective.[2] Flash chromatography offers a balance of higher throughput and lower cost compared to preparative HPLC.[2]
-
Purity Requirements: Analytical HPLC or GC can achieve very high purity levels, which are essential for drug development and analytical standard preparation.
Q4: Which analytical methods are used to confirm the purity and stereochemistry of the separated diastereomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying and distinguishing between the separated diastereomers, as the different spatial arrangements of the chloro and fluoro groups will result in distinct NMR spectra.[1] High-resolution GC and HPLC are used to determine the diastereomeric purity (diastereomeric excess).
Troubleshooting Guides
Problem 1: Poor or No Separation of Diastereomers in HPLC/GC
This is the most common issue encountered during the chromatographic purification of 1-Chloro-3-fluorocyclohexane diastereomers.
Illustrative Chromatographic Conditions & Expected Outcomes
| Parameter | Condition A (Initial Trial) | Condition B (Optimized) | Condition C (Alternative) | Expected Outcome of Optimization |
| Stationary Phase | Standard C18 (HPLC) or DB-5 (GC) | Phenyl-Hexyl (HPLC) or Cyclodextrin-based Chiral GC Column | Silica Gel (Normal Phase HPLC) | Improved selectivity through different interaction mechanisms (π-π interactions, inclusion complexation).[1][4] |
| Mobile Phase | 50:50 Methanol (B129727):Water (HPLC) | Gradient of Acetonitrile (B52724):Water (HPLC) | 95:5 Hexane:Ethyl Acetate (Normal Phase HPLC) | Optimized retention and resolution by fine-tuning solvent strength.[5] |
| Temperature | Ambient (25°C) | 40°C | 15°C | Altered thermodynamics of interaction, potentially increasing selectivity.[5] |
| Flow Rate | 1.0 mL/min (HPLC) | 0.8 mL/min (HPLC) | 1.2 mL/min (HPLC) | Lower flow rates can increase column efficiency and improve resolution.[1] |
Troubleshooting Steps
| Possible Cause | Recommended Solution |
| Inadequate Stationary Phase | The column chemistry may not be selective enough. Screen different columns. For reverse-phase HPLC, test various alkyl chain lengths (C8, C18) and phenyl-hexyl columns.[1] For GC, consider using a chiral stationary phase, as these are highly effective for separating stereoisomers.[4] |
| Suboptimal Mobile Phase | The mobile phase is not providing sufficient selectivity. Systematically vary the mobile phase composition. For normal-phase HPLC, adjust the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate, isopropanol).[1] For reverse-phase, try switching the organic modifier (e.g., from methanol to acetonitrile) or adding a buffer if applicable.[3] |
| Incorrect Temperature | Temperature affects the thermodynamics of the separation.[5] Experiment with different column temperatures (e.g., in 5-10°C increments) to see if selectivity improves.[6] |
| Column Overload | Injecting too much sample can lead to peak broadening and distortion. Reduce the sample concentration or the injection volume.[6] |
Problem 2: Failure to Separate Diastereomers by Fractional Crystallization
Fractional crystallization relies on the differential solubility of diastereomers in a given solvent.
| Possible Cause | Recommended Solution |
| Unsuitable Solvent | The chosen solvent does not provide a significant solubility difference between the diastereomers. Conduct a thorough solvent screen using a variety of solvents with different polarities (e.g., alcohols, esters, hydrocarbons). The ideal solvent will fully dissolve the mixture at an elevated temperature but cause only one diastereomer to preferentially crystallize upon cooling.[1] |
| Cooling Rate is Too Fast | Rapid cooling can trap impurities and lead to the co-crystallization of both diastereomers. Allow the saturated solution to cool slowly to room temperature, then gradually lower the temperature (e.g., by placing it in a refrigerator).[1] |
| Supersaturation Issues | No crystals form even after cooling. Try seeding the solution with a small, pure crystal of the desired diastereomer (if available). Alternatively, gently scratching the inside of the flask with a glass rod can induce nucleation.[1] |
| Impure Starting Material | Significant impurities can inhibit crystallization. Consider a preliminary purification step (e.g., flash chromatography) to remove major impurities before attempting crystallization. |
Experimental Protocols
Protocol 1: HPLC Method Development for Diastereomer Separation
-
Column Selection : Begin with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm). If separation is poor, switch to a phenyl-hexyl column to promote different selectivity.
-
Sample Preparation : Dissolve the 1-Chloro-3-fluorocyclohexane mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Initial Isocratic Run : Start with a simple mobile phase, such as 50:50 acetonitrile:water, at a flow rate of 1.0 mL/min. Monitor the chromatogram using a UV detector (if the molecule has a chromophore) or a refractive index (RI) detector.
-
Optimization :
-
Mobile Phase : If resolution is poor, systematically adjust the mobile phase composition (e.g., 60:40, 70:30). If isomers are unresolved, switch to a gradient elution, starting from a higher polarity and gradually increasing the organic solvent percentage.
-
Solvent Type : Replace acetonitrile with methanol (or vice versa) to alter selectivity.[3]
-
Temperature and Flow Rate : Adjust the column temperature and flow rate as described in the troubleshooting guide to fine-tune the separation.[1][5]
-
-
Scale-Up : Once an effective analytical method is developed, it can be scaled up to preparative HPLC by using a larger diameter column and adjusting the flow rate and sample load accordingly.
Protocol 2: Fractional Crystallization
-
Solvent Selection : In small vials, test the solubility of the diastereomeric mixture in a range of solvents at both room temperature and their boiling points. Identify a solvent that shows a significant difference in solubility for the diastereomers upon cooling.[1]
-
Dissolution : In a flask, dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Cooling : Allow the solution to cool slowly to room temperature. To slow the rate, you can insulate the flask. Once at room temperature, you may transfer it to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation.[1]
-
Isolation : Collect the formed crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove any adhering mother liquor.
-
Analysis : Dry the crystals and analyze their purity by HPLC or GC to determine the diastereomeric ratio.
-
Recrystallization : If the desired purity is not achieved, repeat the crystallization process on the enriched solid. The mother liquor, now enriched in the other diastereomer, can also be concentrated and recrystallized to isolate the second isomer.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting workflow for poor chromatographic resolution.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-3-fluorocyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 1-Chloro-3-fluorocyclohexane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-Chloro-3-fluorocyclohexane, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I address them?
-
Answer: Low or no yield in the synthesis of 1-Chloro-3-fluorocyclohexane can stem from several factors related to starting materials, reaction conditions, and the chosen synthetic route.
-
Purity of Starting Materials: Impurities in your starting materials, such as the cyclohexene (B86901) precursor or the halogenating agents, can inhibit the reaction or lead to unwanted side reactions.
-
Recommendation: Ensure all reactants and solvents are pure and anhydrous. For instance, in hydrohalogenation reactions, the presence of water can lead to the formation of haloalcohols as byproducts. It is advisable to use freshly distilled solvents and properly stored reagents.
-
-
Reaction Temperature: The temperature at which the reaction is conducted is critical.
-
Recommendation: For electrophilic additions of hydrogen halides to alkenes, the reaction is often carried out at low temperatures (e.g., 0 °C) to minimize side reactions like polymerization and rearrangements.[1] If using a nucleophilic substitution route from an alcohol, the temperature will depend on the specific reagent used (e.g., SOCl₂ or DAST).
-
-
Inappropriate Reagent Concentration: The concentration of your reagents can significantly impact the reaction rate and selectivity.
-
Recommendation: Follow the stoichiometry of the reaction carefully. In some cases, using a slight excess of the gaseous hydrogen halide (dissolved in a suitable solvent) may be necessary to drive the reaction to completion.
-
-
Carbocation Instability/Rearrangement: If your synthetic route involves a carbocation intermediate, as in the hydrohalogenation of a cyclohexene derivative, the stability of this intermediate is paramount.[1][2] Rearrangements can occur, leading to isomeric products instead of the desired 1-Chloro-3-fluorocyclohexane.
-
Recommendation: Choose a synthetic route that favors the formation of the most stable carbocation leading to the desired product. For instance, starting with 3-fluorocyclohexene and adding HCl would likely proceed via a more stable secondary carbocation adjacent to the fluorine atom.
-
-
Issue 2: Formation of Multiple Products/Isomers
-
Question: My analysis (e.g., GC-MS or NMR) shows the presence of multiple products or isomers. How can I improve the selectivity of my reaction?
-
Answer: The formation of multiple products is a common challenge, often arising from a lack of regioselectivity or stereoselectivity.
-
Regioselectivity Issues: In the case of adding HCl to 3-fluorocyclohexene, the addition should theoretically follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the chloride adds to the more substituted carbon, which is also influenced by the electronics of the fluorine substituent.[1][2][3] However, competing pathways can lead to a mixture of regioisomers.
-
Recommendation: To enhance regioselectivity, consider using a Lewis acid catalyst in hydrohalogenation reactions, which can help stabilize the desired carbocation intermediate. Also, optimizing the reaction temperature and solvent polarity can influence the outcome.
-
-
Stereoselectivity Issues: The addition of halogens to cyclohexene derivatives can result in both syn and anti addition products, leading to a mixture of diastereomers (cis and trans isomers).[4]
-
Recommendation: The stereochemical outcome can be influenced by the reaction mechanism. For example, reactions proceeding through a halonium ion intermediate typically result in anti-addition. To control stereochemistry, consider using stereoselective reagents or catalysts if available for your specific transformation.
-
-
Issue 3: Difficult Product Purification
-
Question: I am having difficulty separating the desired 1-Chloro-3-fluorocyclohexane from starting materials or byproducts. What purification strategies can I employ?
-
Answer: The purification of halogenated cyclohexanes can be challenging due to their similar physical properties.
-
Distillation: If the boiling points of your product and impurities are sufficiently different, fractional distillation can be an effective purification method.
-
Chromatography: For separating diastereomers or closely related byproducts, column chromatography is often the most effective technique.
-
Recommendation: For diastereomers, which have different physical properties, standard silica (B1680970) gel chromatography can be effective.[5][6] In more challenging cases, reversed-phase chromatography (e.g., using a C18 column) may provide better separation.[5] A systematic approach to developing a chromatographic method using thin-layer chromatography (TLC) to screen different solvent systems is recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes to 1-Chloro-3-fluorocyclohexane?
A1: Several synthetic strategies can be considered, each with its own advantages and potential challenges:
-
Route A: Electrophilic Addition to 3-Fluorocyclohexene: This involves the reaction of 3-fluorocyclohexene with hydrogen chloride. The regioselectivity of this reaction is predicted by Markovnikov's rule, which suggests the formation of 1-chloro-3-fluorocyclohexane as the major product.[3][7][8]
-
Route B: From 3-Chlorocyclohexanol: This route involves a nucleophilic fluorination reaction. The hydroxyl group of 3-chlorocyclohexanol would first be converted to a good leaving group (e.g., a tosylate), followed by substitution with a fluoride (B91410) source (e.g., KF with a phase-transfer catalyst). Alternatively, a deoxofluorinating agent like DAST can be used.
-
Route C: From 3-Fluorocyclohexanol: This approach involves the conversion of the hydroxyl group to a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[9][10]
Q2: How does the stereochemistry of the starting material affect the final product?
A2: The stereochemistry of the starting material is crucial, especially in reactions involving cyclic compounds. For instance, in the electrophilic addition to a cyclohexene, the incoming groups can add to the same side (syn-addition) or opposite sides (anti-addition) of the double bond, leading to different diastereomers. Similarly, in nucleophilic substitution reactions on a chiral center, inversion of configuration (S_N2) or racemization (S_N1) can occur. Careful consideration of the reaction mechanism is necessary to predict the stereochemical outcome.
Q3: What are the expected major byproducts in the synthesis of 1-Chloro-3-fluorocyclohexane?
A3: The nature of the byproducts will depend on the chosen synthetic route:
-
Hydrohalogenation Routes: Common side products include regioisomers (e.g., 1-chloro-2-fluorocyclohexane if starting from an alternative precursor), diastereomers (cis and trans isomers), and small amounts of elimination products (cyclohexadienes). Dihalogenated cyclohexanes (e.g., dichlorocyclohexane) can also form if the halogen source contains free halogens.
-
Nucleophilic Substitution Routes: Incomplete reactions will leave unreacted starting alcohol. Elimination reactions can also compete with substitution, leading to the formation of cyclohexene derivatives. If using reagents like DAST, rearrangement products can sometimes be observed.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Hydrochlorination of 3-Fluorocyclohexene
| Entry | Temperature (°C) | Solvent | Catalyst | Reaction Time (h) | Yield of 1-Chloro-3-fluorocyclohexane (%) |
| 1 | 25 | Dichloromethane (B109758) | None | 12 | 45 |
| 2 | 0 | Dichloromethane | None | 12 | 65 |
| 3 | -20 | Dichloromethane | None | 24 | 75 |
| 4 | 0 | Diethyl Ether | None | 12 | 55 |
| 5 | 0 | Dichloromethane | ZnCl₂ (0.1 eq) | 8 | 85 |
| 6 | 0 | Dichloromethane | FeCl₃ (0.1 eq) | 8 | 82 |
Note: This data is hypothetical and serves as a template for experimental design. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-3-fluorocyclohexane via Hydrochlorination of 3-Fluorocyclohexene (Adapted from general procedures)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube is charged with 3-fluorocyclohexene (1.0 eq) dissolved in anhydrous dichloromethane (0.2 M).
-
Reaction: The flask is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution at a slow rate for 1-2 hours. The reaction progress is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction mixture is purged with nitrogen gas to remove excess HCl. The solution is then washed sequentially with cold saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 1-chloro-3-fluorocyclohexane.
Protocol 2: Synthesis of 1-Chloro-3-fluorocyclohexane from 3-Fluorocyclohexanol (Adapted from general procedures)
-
Reaction Setup: To a stirred solution of 3-fluorocyclohexanol (1.0 eq) in anhydrous dichloromethane (0.5 M) in a flame-dried round-bottom flask under an inert atmosphere, pyridine (B92270) (1.2 eq) is added. The mixture is cooled to 0 °C.
-
Reaction: Thionyl chloride (1.1 eq) is added dropwise to the cooled solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 1-Chloro-3-fluorocyclohexane via hydrochlorination.
Caption: Troubleshooting logic for optimizing the synthesis of 1-Chloro-3-fluorocyclohexane.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. H-X Addition to Alkenes: Hydrohalogenation | OpenOChem Learn [learn.openochem.org]
- 3. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
- 6. santaisci.com [santaisci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. readchemistry.com [readchemistry.com]
Technical Support Center: Synthesis of 1-Chloro-3-fluorocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-3-fluorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 1-chloro-3-fluorocyclohexane via chlorofluorination of cyclohexene (B86901)?
A1: The main challenges in the synthesis of 1-chloro-3-fluorocyclohexane from cyclohexene are controlling selectivity, including:
-
Chemoselectivity: Preventing the formation of di-halogenated byproducts, primarily 1,2-dichlorocyclohexane (B75773) and 1,2-difluorocyclohexane.[1]
-
Regioselectivity: Ensuring the addition of chlorine and fluorine across the double bond occurs at the desired 1 and 3 positions, as other regioisomers such as 1-chloro-2-fluorocyclohexane can also be formed.
-
Stereoselectivity: Controlling the stereochemical outcome of the reaction to obtain the desired cis or trans isomer. The reaction can proceed via syn or anti addition pathways, leading to different diastereomers.[1][2]
Q2: What are the common side reactions observed during the chlorofluorination of cyclohexene?
A2: The most prevalent side reaction is the formation of di-chlorinated products.[1] The presence of chloride ions can lead to the competitive formation of 1,2-dichlorocyclohexane. Depending on the fluorinating agent and reaction conditions, the formation of 1,2-difluorocyclohexane is also a possibility.
Q3: How can the formation of 1,2-dichlorocyclohexane be minimized?
A3: The formation of the dichlorinated byproduct can be suppressed by carefully selecting the chloride source and controlling its concentration. Using organic chloride salts, such as tetraethylammonium (B1195904) chloride (NEt₄Cl), can lead to greater selectivity for chlorofluorination compared to inorganic chloride salts.[1] Additionally, a slow addition of the chloride salt to the reaction mixture can help maintain a low concentration of chloride ions, favoring the desired chlorofluorination.[1]
Q4: What factors influence the regioselectivity of the chlorofluorination reaction?
A4: The regioselectivity of the chlorofluorination of unactivated alkenes like cyclohexene can be challenging to control. In some advanced methods, the regioselectivity can be influenced by the choice of reagents and reaction conditions, which can dictate which halogen adds first to the alkene.[1][2] For substituted cyclohexenes, electronic and steric factors of the substituents would play a more significant role in directing the regioselectivity.
Q5: How can I purify 1-chloro-3-fluorocyclohexane from the reaction mixture?
A5: Purification of 1-chloro-3-fluorocyclohexane from the reaction mixture, which may contain starting material, di-halogenated byproducts, and regioisomers, is typically achieved through fractional distillation or column chromatography. The choice of method depends on the boiling points and polarities of the components in the mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of 1-Chloro-3-fluorocyclohexane | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reagent stoichiometry. | Ensure the accurate measurement and stoichiometry of all reagents, particularly the limiting reagent. | |
| Formation of significant amounts of side products. | Refer to the strategies for minimizing dichlorination (FAQ Q3). Consider optimizing the reaction temperature, as lower temperatures can sometimes improve selectivity.[1] | |
| High Percentage of 1,2-Dichlorocyclohexane | High concentration of chloride ions. | Use a more soluble organic chloride salt and add it slowly to the reaction mixture.[1] |
| Reaction temperature is too high. | Attempt the reaction at a lower temperature, which may favor the desired chlorofluorination.[1] | |
| Presence of Multiple Isomers (Regio- and Stereo-isomers) | Lack of selectivity in the addition reaction. | The formation of a mixture of isomers is a known challenge.[1] The diastereoselectivity can sometimes be controlled by the choice of reaction conditions that favor either a syn or anti addition mechanism.[1][2] Purification by fractional distillation or preparative chromatography may be necessary to isolate the desired isomer. |
| Difficulty in Purifying the Product | Boiling points of the product and byproducts are very close. | Utilize a high-efficiency fractional distillation column. Alternatively, preparative gas chromatography or column chromatography with a carefully selected solvent system may provide better separation. |
Quantitative Data Summary
The following table provides an illustrative summary of potential quantitative data for the synthesis of 1-chloro-3-fluorocyclohexane. Actual results will vary depending on the specific experimental conditions.
| Parameter | Value |
| Typical Yield | 40-60% |
| Purity (after purification) | >98% |
| Common Impurities | |
| 1,2-Dichlorocyclohexane | < 10% |
| 1,2-Difluorocyclohexane | < 5% |
| 1-Chloro-2-fluorocyclohexane | < 5% |
| Unreacted Cyclohexene | < 2% |
Experimental Protocol: Synthesis of 1-Chloro-3-fluorocyclohexane
This protocol is a representative example and may require optimization.
Materials:
-
Cyclohexene
-
N-Chlorosuccinimide (NCS)
-
Hydrogen fluoride-pyridine complex (Olah's reagent)
-
Tetraethylammonium chloride (NEt₄Cl)
-
Dichloromethane (B109758) (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add hydrogen fluoride-pyridine complex (1.2 eq) to the stirred solution.
-
In a separate flask, prepare a solution of N-Chlorosuccinimide (1.1 eq) and tetraethylammonium chloride (0.2 eq) in anhydrous dichloromethane.
-
Add the NCS/NEt₄Cl solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 4 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, quench the reaction by slowly adding it to a stirred, saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain 1-chloro-3-fluorocyclohexane.
Visualizations
Caption: Main reaction pathway for the synthesis of 1-chloro-3-fluorocyclohexane and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of 1-chloro-3-fluorocyclohexane.
References
Technical Support Center: Fluorocyclohexane NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when acquiring NMR spectra of fluorocyclohexane (B1294287), particularly the phenomenon of broad peaks.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve spectral problems during your experiments.
Q1: Why are the peaks in my room-temperature ¹H or ¹⁹F NMR spectrum of fluorocyclohexane broad and poorly resolved?
A: The signal broadening you are observing is an expected phenomenon for fluorocyclohexane at room temperature.[1] It is caused by a dynamic process called "chair flip" or "ring inversion."[2][3] The cyclohexane (B81311) ring rapidly interconverts between two stable chair conformations. In this process, the fluorine substituent and all hydrogen atoms switch between axial and equatorial positions.[2] At room temperature, the rate of this inversion is on a similar timescale to the NMR experiment, a condition known as intermediate exchange. This causes the distinct signals for the axial and equatorial conformers to coalesce into single, broad, time-averaged peaks.[1][4][5]
Q2: How can I obtain a high-resolution spectrum with sharp, distinct peaks for the axial and equatorial conformers?
A: The most effective method to resolve the broad signals is to perform a variable-temperature (VT) NMR experiment.[6] By lowering the sample temperature, you can slow down the rate of the chair-flip.[1] When the rate of conformational exchange becomes slow on the NMR timescale, the signals for the individual axial and equatorial conformers will become sharp and well-resolved.[7][8] This technique allows you to "freeze out" the two conformers and study them individually.
Q3: What happens to the spectrum as I lower the temperature?
A: As you decrease the temperature from room temperature, you will observe the single broad peak decoalesce. The temperature at which the distinct signals begin to merge into one broad peak is known as the coalescence temperature.[1] Below this temperature, the spectrum will resolve into a more complex pattern corresponding to the two distinct chair conformers.[1] For example, in the ¹⁹F NMR, you will see two separate signals for the axial and equatorial fluorine atoms.[9]
Q4: My peaks remain broad even at very low temperatures. What other factors could be causing this?
A: If cooling the sample does not fully resolve the signals, or if you observe other spectral artifacts like a distorted baseline, consider these other common causes of line broadening:
-
Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field is a frequent cause of broad spectral lines.[1] Carefully re-shim the spectrometer using the lock signal of your deuterated solvent. Automated shimming routines are often effective, but manual adjustment of the Z1 and Z2 shims may be necessary.[1]
-
Sample Purity: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant peak broadening due to enhanced relaxation. Ensure your sample is pure and consider degassing it if necessary.
-
Sample Concentration and Viscosity: High sample concentration can lead to increased viscosity or aggregation, both of which can restrict molecular tumbling and broaden NMR signals.[4] Try acquiring the spectrum with a more dilute sample.
Q5: What valuable quantitative data can I extract from a successful low-temperature NMR experiment?
A: A well-resolved, low-temperature NMR spectrum allows for detailed quantitative analysis of the conformational equilibrium:
-
Conformer Population: By integrating the distinct signals for the axial and equatorial conformers, you can determine their relative populations.
-
Gibbs Free Energy Difference (ΔG°): From the equilibrium constant (K_eq = [equatorial]/[axial]), you can calculate the Gibbs free energy difference between the two conformers using the equation: ΔG° = -RT ln(K_eq). For fluorocyclohexane, the equatorial conformer is generally more stable.[10][11]
-
Energy Barrier to Inversion (ΔG‡): The coalescence temperature (Tc) can be used to estimate the activation energy (energy barrier) for the chair-flip process.
Frequently Asked Questions (FAQs)
Q: What is a chair flip? A: A chair flip is the conformational interconversion of a cyclohexane ring between its two most stable chair forms.[3] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[2][12] This is a rapid process at room temperature, with an energy barrier of about 10-11 kcal/mol for cyclohexane itself.[3][12]
Q: Why is the equatorial conformer of fluorocyclohexane favored? A: In substituted cyclohexanes, substituents in the axial position experience steric strain from 1,3-diaxial interactions with other axial hydrogens. The equatorial position is less sterically hindered, making it the more stable position for most substituents.[11] The free energy difference in favor of the equatorial conformer for a fluorine substituent is approximately 0.25 kcal/mol.[11]
Q: How do I choose the right solvent for a variable-temperature NMR experiment? A: The solvent is critical for VT-NMR. You must select a deuterated solvent that remains liquid and has low viscosity at your target temperature. For low-temperature studies of fluorocyclohexane, common choices include dichloromethane-d₂ (CH₂Cl₂), acetone-d₆, or a mixture of CFCl₃ and CDCl₃, as they have very low freezing points.[7][8][9][13]
Q: Can the choice of solvent affect the conformational equilibrium? A: Yes, the solvent can influence the relative energies and populations of the axial and equatorial conformers.[7] The polarity of the solvent can interact differently with the dipole moments of the two conformers, potentially shifting the equilibrium. Therefore, it is important to report the solvent used when presenting quantitative conformational data.
Quantitative Data Summary
The following table summarizes reported NMR data for fluorocyclohexane, illustrating the difference between the conformers.
| Parameter | Axial Conformer | Equatorial Conformer | Solvent | Temperature | Reference |
| ¹H Chemical Shift (H-1) | ~4.94 ppm (broad) | ~4.49 ppm (dtt) | CFCl₃/CDCl₃ | -90 °C | [9] |
| ¹⁹F Chemical Shift | High field | Low field (broad multiplet) | CFCl₃/CDCl₃ | -90 °C | [9] |
| Free Energy Difference (ΔG°) | Higher Energy | Lower Energy (-0.15 kcal/mol) | CFCl₃/CDCl₃ | -90 °C | [9] |
| Free Energy Difference (ΔG°) | Higher Energy | Lower Energy (-0.25 kcal/mol) | Not specified | Not specified | [11] |
Experimental Protocols
Protocol: Variable-Temperature (VT) ¹⁹F NMR to Resolve Fluorocyclohexane Conformers
Objective: To slow the chair-flip of fluorocyclohexane to resolve the distinct NMR signals for the axial and equatorial fluorine atoms.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of fluorocyclohexane (approx. 5-10 mg) in a suitable low-temperature deuterated solvent (~0.6 mL), such as dichloromethane-d₂ (freezing point: -97 °C) or acetone-d₆ (freezing point: -95 °C).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup (Room Temperature):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Acquire a standard ¹⁹F NMR spectrum at room temperature (e.g., 25 °C / 298 K) to serve as a baseline. You should observe a single broad peak.
-
-
Cooling Procedure:
-
Access the spectrometer's variable temperature control unit.[6][14]
-
Begin cooling the probe slowly. Crucially, lower the temperature in increments of no more than 20-25 °C at a time to avoid thermal shock to the probe. [13][14]
-
Set the target temperature to 0 °C. Allow the temperature to stabilize for at least 5-10 minutes after it reaches the target.[4][13]
-
Repeat the cooling process in steps (e.g., to -20 °C, -40 °C, -60 °C, and finally -80 °C or lower).[7]
-
-
Data Acquisition at Each Temperature:
-
At each temperature step, allow the sample to equilibrate for 5-10 minutes.[4]
-
Re-shim the magnetic field, as homogeneity can drift with temperature changes.[13]
-
Acquire a ¹⁹F NMR spectrum.
-
Observe the changes in the signal's line shape. You will see the single broad peak decoalesce and eventually sharpen into two distinct signals below the coalescence temperature.
-
-
Spectrometer Shutdown:
-
After completing the low-temperature acquisitions, slowly and incrementally return the probe temperature to room temperature (25 °C) to prevent damage.[14]
-
Once at room temperature, eject the sample.
-
Visualizations
Caption: The dynamic equilibrium of fluorocyclohexane's chair flip leads to broad NMR signals.
Caption: Troubleshooting workflow for resolving broad NMR peaks of fluorocyclohexane.
Caption: Experimental workflow for a Variable-Temperature (VT) NMR experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ring flip - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. The chair conformer of fluorocyclohexane is 0.25 kcal/mol more st... | Study Prep in Pearson+ [pearson.com]
- 11. homework.study.com [homework.study.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. publish.uwo.ca [publish.uwo.ca]
Technical Support Center: 1-Chloro-3-fluorocyclohexane Synthesis
Welcome to the technical support center for the synthesis of 1-Chloro-3-fluorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to assist in improving the yield and purity of this important synthetic intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 1-Chloro-3-fluorocyclohexane?
A1: The most common laboratory synthesis involves the chlorination of fluorocyclohexane (B1294287). This method offers a relatively direct route to the desired product. Alternative, multi-step syntheses might proceed via functionalization of cyclohexene (B86901) or from 3-fluorocyclohexanol, though these are often more complex.
Q2: What are the main factors influencing the yield of 1-Chloro-3-fluorocyclohexane?
A2: Key factors that significantly impact the yield include the choice and activity of the chlorinating agent, the reaction temperature, the presence of a suitable catalyst, and the purity of the starting materials. Molar ratios of reactants also play a crucial role in maximizing the conversion of the starting material.
Q3: What are the typical side products formed during the synthesis?
A3: The primary side products are typically isomers of dichlorocyclohexane and other polychlorinated cyclohexanes. The formation of these byproducts is favored by excessive reaction times, high temperatures, and high concentrations of the chlorinating agent. Additionally, depending on the synthetic route, trace amounts of unreacted starting materials or other isomers of chlorofluorocyclohexane may be present.
Q4: How can the purity of 1-Chloro-3-fluorocyclohexane be effectively assessed?
A4: The purity of the final product is best determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS can separate and identify different components in the product mixture, while ¹H and ¹³C NMR can confirm the structure and isomeric purity of 1-Chloro-3-fluorocyclohexane.
Q5: What are the recommended purification methods for 1-Chloro-3-fluorocyclohexane?
A5: Fractional distillation is the most common and effective method for purifying 1-Chloro-3-fluorocyclohexane from byproducts and unreacted starting materials, taking advantage of differences in boiling points. For higher purity requirements, column chromatography using silica (B1680970) gel can be employed to separate closely boiling isomers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive Chlorinating Agent: The chlorinating agent may have degraded due to improper storage or handling. | Use a fresh, properly stored batch of the chlorinating agent. Ensure anhydrous conditions if the reagent is moisture-sensitive. |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures. | Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by GC. | |
| Inefficient Mixing: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Inappropriate Molar Ratio: An incorrect ratio of chlorinating agent to fluorocyclohexane can result in incomplete reaction or over-chlorination. | Carefully control the stoichiometry. A slight excess of the limiting reagent may be necessary, but a large excess of the chlorinating agent should be avoided. | |
| Low Purity (Presence of Dichlorocyclohexanes) | Over-chlorination: Excessive reaction time or a high concentration of the chlorinating agent. | Reduce the reaction time and monitor the reaction closely. Add the chlorinating agent portion-wise to maintain a low concentration. |
| High Reaction Temperature: Promotes further chlorination of the desired product. | Maintain the reaction at a lower, optimized temperature. | |
| Presence of Multiple Isomers | Non-selective Reaction Conditions: The chlorination of fluorocyclohexane can lead to different constitutional isomers and stereoisomers. | The formation of a mixture of isomers is inherent to the reaction. Purification by fractional distillation or column chromatography is necessary to isolate the desired isomer. |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Increase the reaction time or temperature moderately, while monitoring for the formation of side products. |
| Catalyst Deactivation: If a catalyst is used, it may have become deactivated. | Ensure the catalyst is active and used in the appropriate amount. |
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity of 1-Chloro-3-fluorocyclohexane
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Impurities (%) |
| 20 | 4 | 45 | 92 | Dichlorocyclohexanes (5), Fluorocyclohexane (3) |
| 40 | 2 | 65 | 90 | Dichlorocyclohexanes (8), Fluorocyclohexane (2) |
| 60 | 1 | 75 | 85 | Dichlorocyclohexanes (12), Fluorocyclohexane (3) |
| 80 | 1 | 70 | 78 | Dichlorocyclohexanes (18), Fluorocyclohexane (4) |
Table 2: Comparison of Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Fractional Distillation | 85 | 95 | 80 |
| Column Chromatography | 85 | >98 | 65 |
| Fractional Distillation followed by Column Chromatography | 85 | >99 | 55 |
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-3-fluorocyclohexane via Chlorination of Fluorocyclohexane
Materials:
-
Fluorocyclohexane (1.0 mol, 102.15 g)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 mol, 148.42 g)
-
Azobisisobutyronitrile (AIBN) (0.01 mol, 1.64 g)
-
Anhydrous dichloromethane (B109758) (DCM) (500 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Add fluorocyclohexane and anhydrous dichloromethane to the flask.
-
Dissolve sulfuryl chloride and AIBN in a small amount of anhydrous dichloromethane and add this solution to the dropping funnel.
-
Heat the flask to reflux (approximately 40 °C).
-
Add the sulfuryl chloride/AIBN solution dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours, monitoring the reaction progress by GC.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude 1-Chloro-3-fluorocyclohexane into the distillation flask.
-
Heat the flask gently.
-
Collect the initial fraction, which will likely contain lower-boiling impurities and any remaining solvent.
-
Carefully monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of 1-Chloro-3-fluorocyclohexane (approximately 143-145 °C).
-
Collect higher-boiling fractions, which may contain dichlorocyclohexane isomers, in a separate flask.
-
Analyze the collected fractions by GC-MS to determine their purity.
Protocol 3: Purity Analysis by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
MS Detector: Scan range m/z 40-400
Procedure:
-
Prepare a dilute solution of the purified 1-Chloro-3-fluorocyclohexane in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify the components of the sample.
Visualizations
Caption: Logical relationship between reaction parameters and outcomes.
Caption: Troubleshooting workflow for 1-Chloro-3-fluorocyclohexane synthesis.
stability issues of 1-Chloro-3-fluorocyclohexane under reaction conditions
Welcome to the technical support center for 1-Chloro-3-fluorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various reaction conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with 1-Chloro-3-fluorocyclohexane.
Issue 1: Low Yield of Desired Substitution Product
-
Question: I am attempting a nucleophilic substitution reaction with 1-Chloro-3-fluorocyclohexane, but I am observing a low yield of my desired product and the formation of multiple byproducts. What could be the cause?
-
Answer: Low yields in substitution reactions with 1-Chloro-3-fluorocyclohexane are often due to competing elimination reactions. The stability of this compound is sensitive to the reaction conditions, particularly the basicity of the nucleophile and the temperature.
-
Strongly Basic Nucleophiles: Strong bases will favor elimination (E2 pathway) over substitution (SN2 pathway), leading to the formation of fluorocyclohexene isomers.
-
High Temperatures: Increased temperatures generally favor elimination over substitution.
-
Steric Hindrance: The cyclohexane (B81311) ring can present steric hindrance, slowing down the rate of substitution, especially with bulky nucleophiles.
Troubleshooting Steps:
-
Choice of Nucleophile: If possible, use a less basic nucleophile. For example, if you are trying to introduce an oxygen functionality, consider using an acetate (B1210297) salt followed by hydrolysis, rather than a hydroxide (B78521) or alkoxide.
-
Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at room temperature or below.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to favor an SN2 reaction. Protic solvents (e.g., ethanol, water) can promote SN1 and E1 pathways, leading to a mixture of products.
-
Issue 2: Formation of Multiple Isomeric Products
-
Question: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the selectivity?
-
Answer: The formation of multiple isomers can arise from both the stereochemistry of the starting material (cis/trans isomers of 1-Chloro-3-fluorocyclohexane) and the reaction mechanism.
-
Elimination Reactions: Elimination can result in a mixture of 3-fluorocyclohexene and 4-fluorocyclohexene, depending on which proton is removed.
-
Stereoisomers: If your starting material is a mixture of cis and trans isomers, this will likely lead to a mixture of products. The chair conformation of the cyclohexane ring plays a crucial role in determining the reactivity. For an E2 elimination, the hydrogen and the leaving group (chloride) must be in an anti-periplanar (diaxial) arrangement. This requirement can dictate which starting isomer is more reactive and which product is formed.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the isomeric purity of your starting 1-Chloro-3-fluorocyclohexane if stereospecificity is critical for your synthesis.
-
Control of Reaction Mechanism: To favor a specific substitution product, aim for conditions that promote the SN2 mechanism (strong, non-bulky nucleophile; polar aprotic solvent; low temperature). For elimination, the choice of base is critical. A bulky base like potassium tert-butoxide will favor the formation of the less substituted alkene (Hofmann product).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 1-Chloro-3-fluorocyclohexane?
A1: The primary decomposition pathway for 1-Chloro-3-fluorocyclohexane under reaction conditions is dehydrochlorination (elimination of HCl) to form fluorocyclohexene isomers. This is particularly prevalent in the presence of bases and/or at elevated temperatures. Hydrolysis to the corresponding chlorofluorocyclohexanol can also occur in the presence of water, especially under conditions that favor SN1 reactions.
Q2: How does the stereochemistry of 1-Chloro-3-fluorocyclohexane affect its stability and reactivity?
A2: The stereochemistry (cis or trans) has a significant impact on the molecule's reactivity, particularly in elimination reactions. The cyclohexane ring exists in a chair conformation, and for an E2 elimination to occur, both the leaving group (chlorine) and a proton on an adjacent carbon must be in axial positions. The more stable conformation of substituted cyclohexanes typically has the larger substituents in equatorial positions. If the most stable conformation does not have an anti-periplanar arrangement, a ring flip to a less stable conformation is required for the reaction to proceed, which will affect the reaction rate. For cis-1-chloro-3-fluorocyclohexane, the diequatorial conformation is generally more stable. For the trans isomer, the conformation with the larger chlorine atom in the equatorial position is favored.
Q3: What are the recommended storage conditions for 1-Chloro-3-fluorocyclohexane?
A3: To ensure its long-term stability, 1-Chloro-3-fluorocyclohexane should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Q4: Is 1-Chloro-3-fluorocyclohexane stable to acidic conditions?
A4: 1-Chloro-3-fluorocyclohexane is generally more stable under acidic conditions than basic conditions. However, strong acids, particularly Lewis acids, in combination with heat can promote carbocation formation, which can lead to a mixture of substitution, elimination, and rearrangement products.
Data Presentation
Table 1: Summary of Stability of 1-Chloro-3-fluorocyclohexane under Various Conditions
| Condition | Reagents/Solvents | Expected Stability | Primary Degradation Pathway(s) |
| Basic | Strong, non-bulky bases (e.g., NaOH, NaOEt) | Low | E2 Elimination (major), SN2 Substitution (minor) |
| Strong, bulky bases (e.g., t-BuOK) | Low | E2 Elimination (Hofmann product favored) | |
| Acidic | Protic acids (e.g., HCl, H2SO4) | Moderate | SN1/E1 (slow, may require heat) |
| Lewis acids (e.g., AlCl3, FeCl3) | Low to Moderate | Carbocation formation leading to a mixture of products | |
| Neutral | Protic solvents (e.g., H2O, EtOH) | Moderate | Solvolysis (SN1/E1, slow) |
| Aprotic solvents (e.g., DMSO, THF) | High | Stable in the absence of strong nucleophiles/bases | |
| Thermal | High Temperature (>100 °C) | Moderate | Elimination, potential for thermal decomposition |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2)
-
Objective: To substitute the chloro group with a nucleophile.
-
Materials:
-
1-Chloro-3-fluorocyclohexane
-
Nucleophile (e.g., sodium azide, sodium cyanide) (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of 1-Chloro-3-fluorocyclohexane in the chosen anhydrous solvent, add the nucleophile under an inert atmosphere.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
-
-
Troubleshooting:
-
Low Conversion: Increase the reaction temperature or time. Ensure the nucleophile is of high purity and anhydrous conditions are maintained.
-
Formation of Elimination Byproduct: Lower the reaction temperature. If possible, use a less basic nucleophile.
-
Protocol 2: General Procedure for Elimination (E2)
-
Objective: To synthesize fluorocyclohexene via dehydrochlorination.
-
Materials:
-
1-Chloro-3-fluorocyclohexane
-
Strong base (e.g., potassium tert-butoxide, sodium ethoxide) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., THF, ethanol)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve 1-Chloro-3-fluorocyclohexane in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the strong base to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the desired time.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully.
-
Purify the volatile alkene product, for example, by distillation.
-
-
Troubleshooting:
-
Formation of Substitution Byproduct: Use a bulkier base (e.g., potassium tert-butoxide) to sterically disfavor substitution.
-
Incomplete Reaction: Use a stronger base or a higher concentration. A higher reaction temperature can also be considered, but may lead to more byproducts.
-
Visualizations
Caption: Reaction pathways of 1-Chloro-3-fluorocyclohexane.
Caption: Troubleshooting workflow for low product yield.
Caption: Factors affecting stability and reactivity.
Technical Support Center: Synthesis and Purification of 1-Chloro-3-fluorocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities during the synthesis of 1-Chloro-3-fluorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 1-Chloro-3-fluorocyclohexane?
A1: Based on common synthetic routes, potential impurities include:
-
Unreacted Starting Materials: Such as 3-chlorocyclohexanol, 3-fluorocyclohexanol, or 3-fluorocyclohexene.
-
Isomeric Byproducts: Regioisomers (e.g., 1-chloro-2-fluorocyclohexane or 1-chloro-4-fluorocyclohexane) and stereoisomers (diastereomers) may form depending on the reaction's stereoselectivity.
-
Elimination Products: Formation of various cyclohexene (B86901) derivatives through the elimination of HCl or HF.
-
Over-halogenated Products: Dichlorocyclohexanes or difluorocyclohexanes can be produced if the reaction conditions are not carefully controlled.
-
Residual Solvents and Reagents: Solvents used in the reaction and/or purification steps (e.g., dichloromethane (B109758), ethyl acetate (B1210297), hexanes) and unreacted reagents or their byproducts.
Q2: Which analytical techniques are best suited for identifying and quantifying impurities in my 1-Chloro-3-fluorocyclohexane sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities, including isomers and residual solvents. The mass spectrum provides structural information for each separated component.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for quantifying the purity of the main product, especially when coupled with a suitable detector like a UV or refractive index detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information, enabling the identification of isomers and other byproducts. Quantitative NMR (qNMR) can be used for accurate purity determination without the need for a reference standard of the impurity itself.
Q3: What are the recommended general strategies for purifying crude 1-Chloro-3-fluorocyclohexane?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common strategies include:
-
Distillation: Fractional distillation under reduced pressure is effective for separating the product from impurities with significantly different boiling points, such as residual solvents and some isomeric byproducts.
-
Column Chromatography: A highly versatile technique for separating compounds with similar polarities. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (eluent) is critical for achieving good separation.
-
Preparative Gas Chromatography (Prep-GC): Can be used for high-purity isolation of the desired isomer on a smaller scale.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction. | Monitor the reaction progress using TLC or GC to ensure completion. Consider extending the reaction time or adjusting the temperature. |
| Formation of multiple isomers. | Optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer. | |
| Presence of significant elimination byproducts. | Use a non-nucleophilic base or lower the reaction temperature to minimize elimination reactions. | |
| Difficulty in Separating Isomers | Isomers have very similar physical properties (boiling point, polarity). | Employ high-resolution fractional distillation. For column chromatography, screen different solvent systems to improve separation. Consider using a longer column or a stationary phase with a different selectivity. Preparative GC may be necessary for complete separation. |
| Presence of Dichloro- or Difluorocyclohexane Impurities | Incorrect stoichiometry of the halogenating agent. | Carefully control the molar ratio of the halogenating agent to the substrate. Add the reagent slowly to the reaction mixture to avoid localized high concentrations. |
| Residual Solvent Contamination | Inefficient removal of solvent after extraction or chromatography. | Use a rotary evaporator to remove the bulk of the solvent. For high-boiling point solvents, consider high-vacuum distillation or drying in a vacuum oven at a gentle temperature. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of 1-Chloro-3-fluorocyclohexane and its volatile impurities.
-
Sample Preparation: Dissolve approximately 10 mg of the crude product in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
-
Analysis: Inject 1 µL of the prepared sample. Identify the product and impurity peaks by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns. Quantify the relative amounts of each component by peak area integration.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of 1-Chloro-3-fluorocyclohexane from less volatile impurities and isomers.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane. A good solvent system will show good separation between the desired product and impurities with Rf values between 0.2 and 0.5.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the selected mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-Chloro-3-fluorocyclohexane.
Data Presentation
Table 1: Hypothetical GC-MS Analysis of a Crude 1-Chloro-3-fluorocyclohexane Sample
| Peak No. | Retention Time (min) | Proposed Identity | Relative Area (%) |
| 1 | 4.2 | Cyclohexene | 5.2 |
| 2 | 6.8 | 3-Fluorocyclohexene | 8.5 |
| 3 | 8.1 | 1-Chloro-3-fluorocyclohexane (cis) | 35.7 |
| 4 | 8.4 | 1-Chloro-3-fluorocyclohexane (trans) | 42.1 |
| 5 | 9.5 | 1-Chloro-2-fluorocyclohexane | 4.3 |
| 6 | 11.2 | Dichlorocyclohexane isomer | 2.8 |
| 7 | 12.5 | 3-Chlorocyclohexanol | 1.4 |
Table 2: Comparison of Purification Techniques for 1-Chloro-3-fluorocyclohexane
| Technique | Purity Achievable | Typical Recovery | Scale | Advantages | Disadvantages |
| Fractional Distillation | 90-98% | 70-85% | g to kg | Scalable, cost-effective for large quantities. | Ineffective for separating isomers with close boiling points. |
| Column Chromatography | >99% | 50-80% | mg to g | High resolution for separating isomers and closely related impurities. | Can be time-consuming and requires significant solvent usage. |
| Preparative GC | >99.5% | 30-60% | mg to g | Excellent separation of volatile isomers. | Limited to small scale, expensive instrumentation. |
Visualizations
Caption: General workflow for the synthesis, analysis, and purification of 1-Chloro-3-fluorocyclohexane.
Caption: Logical relationships for troubleshooting common impurities in 1-Chloro-3-fluorocyclohexane synthesis.
Technical Support Center: Scaling Up the Synthesis of 1-Chloro-3-fluorocyclohexane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Chloro-3-fluorocyclohexane, with a focus on scaling up the process from laboratory to pilot plant or manufacturing scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the preparation of 1-Chloro-3-fluorocyclohexane?
A1: The two most direct synthetic routes are the deoxyfluorination of 3-chlorocyclohexanol or the chlorination of 3-fluorocyclohexanol. The choice of route often depends on the availability and cost of the starting materials and the stereochemical requirements of the final product.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the reagents used. Deoxyfluorinating agents like Diethylaminosulfur Trifluoride (DAST) are toxic, corrosive, and can decompose exothermically if heated.[1][2] Thionyl chloride (SOCl₂), used for chlorination, is also highly corrosive and reacts violently with water, releasing toxic gases like HCl and SO₂.[3][4] Both reactions can be exothermic, and managing heat removal is critical at a larger scale to prevent thermal runaway.[5][6]
Q3: How does the stereochemistry of the starting material affect the final product?
A3: In the deoxyfluorination of an alcohol with DAST, the reaction typically proceeds with an inversion of stereochemistry.[7] Similarly, chlorination of an alcohol with thionyl chloride in the presence of a non-participating solvent also generally results in an inversion of configuration.[8] Therefore, the stereochemistry of the starting alcohol is crucial in determining the stereochemistry of the 1-Chloro-3-fluorocyclohexane product.
Q4: What are the key challenges in purifying 1-Chloro-3-fluorocyclohexane at a large scale?
A4: At a large scale, purification by chromatography becomes less practical. Fractional distillation is the preferred method for purifying 1-Chloro-3-fluorocyclohexane.[9] Challenges include the potential for azeotrope formation with residual solvents or byproducts and the need for efficient vacuum systems for distillation of halogenated hydrocarbons.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of 1-Chloro-3-fluorocyclohexane.
Route 1: Deoxyfluorination of 3-Chlorocyclohexanol with DAST
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or no conversion of starting material | Inactive DAST reagent. | Use a fresh, high-purity batch of DAST. The reagent can degrade over time, especially with exposure to moisture.[10] |
| Insufficient reagent. | Increase the molar equivalents of DAST. For scale-up, a slight excess (1.2-1.5 equivalents) is often necessary. | |
| Low reaction temperature. | While the initial addition of DAST should be at low temperature (-78 °C), the reaction may require warming to room temperature to proceed to completion.[10] | |
| Formation of elimination byproducts (chlorocyclohexenes) | High reaction temperature. | Maintain strict temperature control. Add DAST slowly at -78 °C and allow the reaction to warm gradually. Avoid excessive heating. |
| Presence of a strong, non-nucleophilic base. | The reaction is typically run without a base. If a base is required for a specific substrate, its stoichiometry and addition rate should be carefully controlled. | |
| Difficult work-up and product isolation | Violent quenching of the reaction. | Quench the reaction by slowly adding it to a well-stirred, cooled aqueous solution of sodium bicarbonate.[11] At scale, this should be done in a controlled manner in a suitable reactor. |
| Emulsion formation during extraction. | Use a brine wash to break up emulsions. At a larger scale, consider using a centrifuge if emulsions are persistent. | |
| Safety incident during scale-up (e.g., thermal runaway) | Poor heat dissipation in a large reactor. | Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider a semi-batch process where the reagent is added slowly to control the rate of heat generation.[5][6] |
| DAST heated above its decomposition temperature. | Never heat DAST above 50 °C, as it can decompose violently.[1][2] |
Route 2: Chlorination of 3-Fluorocyclohexanol with Thionyl Chloride (SOCl₂)
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low yield of the desired product | Incomplete reaction. | Ensure sufficient equivalents of thionyl chloride are used (typically 1.1-1.5 equivalents). The reaction may require heating to reflux to go to completion.[12] |
| Side reactions due to acidic conditions. | The reaction generates HCl gas. In some cases, adding a non-nucleophilic base like pyridine (B92270) can scavenge the acid, but this can also change the reaction mechanism and stereochemical outcome.[3] | |
| Formation of dark-colored impurities | Decomposition of the starting material or product. | Maintain a controlled reaction temperature. Avoid excessive heating or prolonged reaction times. |
| Difficult removal of excess thionyl chloride | High boiling point of thionyl chloride (76 °C). | After the reaction is complete, excess thionyl chloride can be removed by distillation. Co-distillation with a higher boiling inert solvent like toluene (B28343) can be effective at a larger scale.[13] |
| Corrosion of equipment | Reaction of thionyl chloride and HCl with stainless steel. | For large-scale synthesis, glass-lined reactors are recommended to prevent corrosion.[4] |
| Vigorous gas evolution during work-up | Reaction of unquenched thionyl chloride with water. | Ensure the reaction mixture is cooled before quenching. Add the quenching solution (e.g., cold water or ice) slowly and with vigorous stirring to control the rate of gas evolution.[14] |
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 1-Chloro-3-fluorocyclohexane at different scales. Please note that these are illustrative values and may vary depending on the specific experimental conditions and equipment used.
| Parameter | Lab Scale (Route 1: Deoxyfluorination) | Pilot Scale (Route 1: Deoxyfluorination) | Lab Scale (Route 2: Chlorination) | Pilot Scale (Route 2: Chlorination) |
| Starting Material | 3-Chlorocyclohexanol | 3-Chlorocyclohexanol | 3-Fluorocyclohexanol | 3-Fluorocyclohexanol |
| Scale (Starting Material) | 10 g | 1 kg | 10 g | 1 kg |
| Reagent | DAST (1.2 eq) | DAST (1.2 eq) | Thionyl Chloride (1.2 eq) | Thionyl Chloride (1.2 eq) |
| Solvent | Dichloromethane (B109758) (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to RT | -78 °C to RT (controlled addition) | 0 °C to Reflux | 0 °C to Reflux (controlled addition) |
| Reaction Time | 4-6 hours | 6-8 hours | 2-3 hours | 3-5 hours |
| Typical Yield | 75-85% | 70-80% | 80-90% | 75-85% |
| Purification Method | Flash Chromatography | Fractional Distillation | Flash Chromatography | Fractional Distillation |
Experimental Protocols
Route 1: Deoxyfluorination of 3-Chlorocyclohexanol (Lab Scale)
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Reaction Setup: The flask is charged with 3-chlorocyclohexanol (10.0 g, 74.3 mmol) and anhydrous dichloromethane (100 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST) (14.4 g, 11.3 mL, 89.2 mmol, 1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred for an additional 4 hours.
-
Quenching: The reaction mixture is slowly poured into a well-stirred, ice-cold saturated aqueous solution of sodium bicarbonate (150 mL).
-
Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford 1-Chloro-3-fluorocyclohexane.
Route 2: Chlorination of 3-Fluorocyclohexanol (Pilot Scale)
-
Reactor Preparation: A 20 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a caustic scrubber, and an addition funnel is thoroughly cleaned and dried.
-
Reaction Setup: The reactor is charged with 3-fluorocyclohexanol (1.0 kg, 8.46 mol) and anhydrous dichloromethane (10 L). The mixture is cooled to 0-5 °C with constant stirring.
-
Reagent Addition: Thionyl chloride (1.21 kg, 0.74 L, 10.15 mol, 1.2 eq) is added dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly heated to reflux (approx. 40 °C) and maintained for 3 hours. The reaction progress is monitored by GC analysis.
-
Quenching: The reactor is cooled to 0-5 °C. Ice-cold water (5 L) is slowly added to the reactor with vigorous stirring to quench the excess thionyl chloride. The rate of addition is controlled to manage the evolution of HCl and SO₂ gases, which are directed to the scrubber.
-
Work-up: The layers are separated. The aqueous layer is extracted with dichloromethane (2 x 2 L). The combined organic layers are washed with a saturated sodium bicarbonate solution (5 L) and then with brine (5 L).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by fractional vacuum distillation to yield 1-Chloro-3-fluorocyclohexane.
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. qesacademy.com [qesacademy.com]
- 6. amarequip.com [amarequip.com]
- 7. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. guidechem.com [guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of 1-Chloro-3-fluorocyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural isomers of 1-chloro-3-fluorocyclohexane, focusing on the validation of their cis and trans configurations and the conformational dynamics of their chair forms. Due to the limited availability of direct experimental data for 1-chloro-3-fluorocyclohexane, this guide incorporates data from analogous substituted cyclohexanes to provide a comprehensive framework for structural validation.
Isomeric and Conformational Landscape
1-Chloro-3-fluorocyclohexane exists as cis and trans diastereomers. Each of these isomers, in turn, exists as a pair of rapidly interconverting chair conformers at room temperature. The relative stability of these conformers is dictated by the steric strain arising from the axial or equatorial positions of the chloro and fluoro substituents.
The relationship between the isomers and their chair conformations can be visualized as follows:
Caption: Relationship between cis and trans isomers and their respective chair conformers.
Comparative Data for Structural Validation
Structural validation of these isomers relies on a combination of spectroscopic techniques and computational modeling. While specific data for 1-chloro-3-fluorocyclohexane is scarce in the literature, we can draw comparisons from closely related compounds like 1-chloro-3-methylcyclohexane and other halogenated cyclohexanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for distinguishing between isomers and determining the preferred conformation. The key parameters are chemical shifts (δ) and coupling constants (J).
Table 1: Predicted ¹H NMR Spectral Data Comparison (Analogous Compounds)
| Isomer/Conformer | Substituent Position | Predicted Chemical Shift (δ) of H1 and H3 | Key Coupling Constants (J) |
| cis-1-Chloro-3-fluorocyclohexane | |||
| Diequatorial (e,e) (Major) | Cl (e), F (e) | H1 (axial): ~4.0 ppm, H3 (axial): ~4.5 ppm | ³J(H1a, H2a/H6a) ≈ 8-12 Hz, ³J(H3a, H2a/H4a) ≈ 8-12 Hz |
| Diaxial (a,a) (Minor) | Cl (a), F (a) | H1 (equatorial): ~4.5 ppm, H3 (equatorial): ~5.0 ppm | ³J(H1e, H2a/H6a) ≈ 2-4 Hz, ³J(H3e, H2a/H4a) ≈ 2-4 Hz |
| trans-1-Chloro-3-fluorocyclohexane | |||
| Equatorial-Axial (e,a) (Major) | Cl (e), F (a) | H1 (axial): ~4.0 ppm, H3 (equatorial): ~5.0 ppm | ³J(H1a, H2a/H6a) ≈ 8-12 Hz, ³J(H3e, H2a/H4a) ≈ 2-4 Hz |
| Axial-Equatorial (a,e) (Minor) | Cl (a), F (e) | H1 (equatorial): ~4.5 ppm, H3 (axial): ~4.5 ppm | ³J(H1e, H2a/H6a) ≈ 2-4 Hz, ³J(H3a, H2a/H4a) ≈ 8-12 Hz |
Note: The chemical shifts are estimations based on data for similar halogenated and alkyl-substituted cyclohexanes. The key diagnostic feature is the magnitude of the vicinal (³) coupling constants for the protons attached to the carbons bearing the substituents. Large coupling constants are indicative of an axial-axial relationship, while smaller values suggest axial-equatorial or equatorial-equatorial interactions.
Computational Chemistry Data
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the geometric parameters and relative energies of the different conformers.
Table 2: Calculated Conformational Energies (Illustrative for 1,3-Disubstituted Cyclohexanes)
| Isomer | Conformer | Relative Energy (kcal/mol) |
| cis | Diequatorial (e,e) | 0 (most stable) |
| Diaxial (a,a) | > 5 | |
| trans | Equatorial-Axial (e,a) | ~0.5 |
| Axial-Equatorial (a,e) | 0 (most stable) |
Note: These are representative values. The actual energy differences will depend on the specific substituents. For 1-chloro-3-fluorocyclohexane, the diequatorial cis isomer and the equatorial-axial trans isomer (with the larger chloro group being equatorial) are expected to be the most stable conformers.
Experimental Protocols
Synthesis of 1-Chloro-3-fluorocyclohexane Isomers
A representative synthesis could involve the hydrohalogenation or halofluorination of 3-chlorocyclohexene (B1361376) or 3-fluorocyclohexene. The separation of the resulting cis and trans isomers would typically be achieved by column chromatography.
Experimental Workflow:
Caption: General experimental workflow for synthesis and analysis.
NMR Spectroscopic Analysis Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Analysis:
-
Assign all proton and carbon signals.
-
Measure the chemical shifts and coupling constants, paying close attention to the signals of the protons at C1 and C3.
-
Use the magnitude of the ³J(H,H) coupling constants to determine the axial or equatorial orientation of the protons and, by inference, the substituents.
-
Conclusion
The structural validation of the isomers of 1-chloro-3-fluorocyclohexane requires a multi-faceted approach. While direct experimental data is limited, a comparative analysis using data from analogous compounds provides a robust framework for interpretation. The combination of NMR spectroscopy, with a focus on coupling constants, and computational modeling allows for the unambiguous assignment of the cis and trans isomers and the determination of their preferred chair conformations. This guide provides the necessary foundational knowledge and protocols for researchers to confidently approach the structural characterization of these and similar substituted cyclohexane (B81311) systems.
Reactivity Showdown: 1-Chloro-3-fluorocyclohexane vs. 1,3-Difluorocyclohexane
Core Reactivity Principles: A Comparative Overview
The primary difference in reactivity between 1-chloro-3-fluorocyclohexane and 1,3-difluorocyclohexane stems from the intrinsic properties of the carbon-halogen bond. Two key factors are at play: leaving group ability and the inductive effect .
-
Leaving Group Ability : In both nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions, the rate is heavily influenced by the ability of the halogen to depart as a halide ion. Weaker bases make better leaving groups.[1][2][3] The chloride ion (Cl⁻) is a significantly weaker base than the fluoride (B91410) ion (F⁻), making it a much better leaving group.[1][2] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering fluoride a poor leaving group under typical conditions.[3]
-
Inductive Effect : Both fluorine and chlorine are highly electronegative, pulling electron density away from the carbon atom to which they are attached (a -I effect). Fluorine is more electronegative than chlorine, and thus exerts a stronger electron-withdrawing inductive effect. This can influence the stability of charged intermediates and the acidity of nearby protons.
Due to the superior leaving group ability of chloride, 1-chloro-3-fluorocyclohexane is expected to be significantly more reactive than 1,3-difluorocyclohexane in reactions involving the cleavage of the carbon-halogen bond.
Data Presentation: Predicted Reactivity Comparison
The following tables summarize the predicted relative performance of the two compounds in common reaction types based on established chemical principles. The rates are presented as a qualitative comparison, as specific experimental data is unavailable.
Table 1: Predicted Relative Rates in Nucleophilic Substitution Reactions
| Reaction Type | Substrate | Relative Rate | Key Influencing Factor |
| SN2 | 1-Chloro-3-fluorocyclohexane | Faster | Superior leaving group ability of chloride. The rate-determining step involves the simultaneous attack of the nucleophile and departure of the leaving group.[4][5] |
| 1,3-Difluorocyclohexane | Slower | Extremely poor leaving group ability of fluoride due to the high C-F bond strength.[3] | |
| SN1 | 1-Chloro-3-fluorocyclohexane | Faster | Better leaving group ability of chloride. The rate-determining step is the formation of the carbocation intermediate via the departure of the leaving group.[4][5] |
| 1,3-Difluorocyclohexane | Slower | Poor leaving group ability of fluoride significantly hinders the formation of the carbocation intermediate.[1] |
Table 2: Predicted Relative Rates in Elimination Reactions
| Reaction Type | Substrate | Relative Rate | Key Influencing Factor |
| E2 | 1-Chloro-3-fluorocyclohexane | Faster | Superior leaving group ability of chloride. The concerted mechanism requires the C-Cl bond to break in the rate-determining step.[6] The reaction also requires a β-hydrogen to be in an anti-periplanar (trans-diaxial) position to the leaving group.[7] |
| 1,3-Difluorocyclohexane | Slower | Very poor leaving group ability of fluoride. | |
| E1 | 1-Chloro-3-fluorocyclohexane | Faster | Better leaving group ability of chloride facilitates the initial carbocation formation, which is the rate-determining step.[8] |
| 1,3-Difluorocyclohexane | Slower | Poor leaving group ability of fluoride inhibits the formation of the carbocation intermediate. |
Mechanistic and Logical Visualizations
The diagrams below illustrate the key reaction pathways and the logical basis for the predicted reactivity differences.
Experimental Protocols
While specific experiments for these exact substrates are not cited, a general protocol for a comparative analysis of reactivity in an E2 reaction is provided below. This methodology is standard for evaluating the reactivity of alkyl halides.
Representative Experimental Protocol: Comparative E2 Elimination Rate Analysis
Objective: To qualitatively compare the rate of elimination of 1-chloro-3-fluorocyclohexane and 1,3-difluorocyclohexane upon reaction with a strong base.
Materials:
-
1-Chloro-3-fluorocyclohexane (Substrate A)
-
1,3-Difluorocyclohexane (Substrate B)
-
Sodium ethoxide (NaOEt) in ethanol (B145695) (0.5 M solution, strong, non-hindered base)
-
Ethanol (anhydrous, solvent)
-
Silver nitrate (B79036) (AgNO₃) in ethanol (0.1 M solution, for detecting halide precipitate)
-
Test tubes and rack
-
Water bath
-
Stopwatch
-
Gas chromatograph (GC) for product analysis (optional, for quantitative analysis)
Procedure:
-
Reaction Setup:
-
Label four sets of test tubes: A1, A2, B1, B2.
-
To tubes A1 and A2, add 1 mL of a 0.1 M solution of Substrate A in ethanol.
-
To tubes B1 and B2, add 1 mL of a 0.1 M solution of Substrate B in ethanol.
-
Place all test tubes in a water bath equilibrated to 50°C.
-
-
Reaction Initiation:
-
To initiate the reactions, add 1 mL of the 0.5 M sodium ethoxide solution to tubes A1 and B1 simultaneously. Start the stopwatch.
-
The reaction mixture contains the substrate and the base, promoting elimination.
-
-
Qualitative Rate Comparison (Precipitate Formation):
-
At timed intervals (e.g., 2, 5, 10, 20 minutes), withdraw a 0.2 mL aliquot from each reacting test tube (A1 and B1) and add it to a separate test tube containing 1 mL of the 0.1 M AgNO₃ solution.
-
Observe the formation of a silver halide precipitate (AgCl is a white precipitate). The rate at which the precipitate forms provides a qualitative measure of the rate at which the halide leaving group is eliminated.
-
It is expected that a precipitate of AgCl will be observed significantly faster and in greater abundance from the aliquots taken from the 1-chloro-3-fluorocyclohexane reaction compared to any potential (though unlikely) reaction from 1,3-difluorocyclohexane.
-
-
Product Analysis (Optional):
-
After a set reaction time (e.g., 60 minutes), quench the reactions in A1 and B1 by adding 2 mL of cold distilled water.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by gas chromatography (GC) to identify and quantify the amount of alkene product (3-fluorocyclohexene) formed. This would provide quantitative data on the reaction yield.
-
Expected Outcome: The reaction with 1-chloro-3-fluorocyclohexane will proceed at a considerably faster rate, evidenced by the rapid formation of an AgCl precipitate and a higher yield of the alkene product as determined by GC analysis. The reaction with 1,3-difluorocyclohexane will be substantially slower or may not proceed at all under these conditions, reflecting the poor leaving group ability of fluoride.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of Chlorofluorocyclohexane Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of chlorofluorocyclohexane derivatives, focusing on their physicochemical properties and potential impact on drug design. The strategic introduction of chlorine and fluorine into a cyclohexane (B81311) scaffold can significantly influence a molecule's conformational preference, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.
This comparative guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes important structural and procedural concepts to aid in the rational design of novel therapeutics.
Physicochemical Properties: A Comparative Overview
The substitution pattern of chlorine and fluorine on the cyclohexane ring dictates the molecule's overall properties. The following table summarizes key physicochemical data for a selection of chlorofluorocyclohexane isomers.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Dipole Moment (Debye) | Most Stable Conformation (Predicted) |
| cis-1-Chloro-2-fluorocyclohexane | C₆H₁₀ClF | 136.60 | 2.4 | ~2.9 | Chloro (equatorial), Fluoro (axial) |
| trans-1-Chloro-2-fluorocyclohexane | C₆H₁₀ClF | 136.60 | 2.5 | ~2.7 | Chloro (equatorial), Fluoro (equatorial) |
| cis-1-Chloro-3-fluorocyclohexane | C₆H₁₀ClF | 136.60 | 2.5 | ~3.0 | Chloro (equatorial), Fluoro (equatorial) |
| trans-1-Chloro-3-fluorocyclohexane | C₆H₁₀ClF | 136.60 | 2.5 | ~1.9 | Chloro (equatorial), Fluoro (axial) |
| cis-1-Chloro-4-fluorocyclohexane | C₆H₁₀ClF | 136.60 | 2.5 | ~3.1 | Chloro (equatorial), Fluoro (equatorial) |
| trans-1-Chloro-4-fluorocyclohexane | C₆H₁₀ClF | 136.60 | 2.5 | ~0 | Chloro (equatorial), Fluoro (equatorial) |
Note: Dipole moment and most stable conformation are estimated based on established principles of conformational analysis and the known influence of halogen substituents on cyclohexane rings.[1][2] The equatorial preference of a substituent is generally proportional to its steric bulk.
Impact on Biological Activity
The introduction of fluorine and chlorine into cyclohexane rings can modulate the biological activity of parent compounds. While specific data for a broad range of chlorofluorocyclohexane derivatives is not extensively available in the public domain, general trends can be inferred from studies on fluorinated and chlorinated molecules in medicinal chemistry.
| Property | General Effect of Fluorination | General Effect of Chlorination | Relevance in Drug Design |
| Metabolic Stability | Often increases due to the strength of the C-F bond, blocking metabolic oxidation at that position. | Can either block or introduce new sites for metabolism, depending on the electronic environment. | Enhanced half-life and bioavailability of a drug candidate. |
| Lipophilicity (LogP) | Generally increases lipophilicity, which can enhance membrane permeability. | Significantly increases lipophilicity, potentially improving cell penetration but also risking non-specific binding. | Modulation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Binding Affinity | Can alter binding affinity through favorable interactions with protein targets (e.g., hydrogen bonding, dipole interactions). | Can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins. | Improved potency and selectivity of a drug. |
| pKa | The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups. | Chlorine's electronegativity can also influence pKa, though generally to a lesser extent than fluorine. | Alteration of a drug's ionization state at physiological pH, affecting solubility and target interaction. |
Experimental Protocols
Determination of Partition Coefficient (LogP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a chlorofluorocyclohexane derivative, providing a measure of its lipophilicity.
Materials:
-
Chlorofluorocyclohexane derivative
-
n-Octanol (pre-saturated with water)
-
Deionized water (pre-saturated with n-octanol)
-
Separatory funnel (100 mL)
-
Mechanical shaker
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the chlorofluorocyclohexane derivative in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of standard solutions of the derivative in n-octanol for calibration.
-
-
Partitioning:
-
Add a precise volume of the stock solution (e.g., 20 mL) and an equal volume of water to the separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for partitioning between the two phases.
-
Let the funnel stand undisturbed to allow for complete phase separation.
-
-
Analysis:
-
Carefully separate the aqueous and n-octanol layers.
-
Determine the concentration of the derivative in the n-octanol phase using a calibrated UV-Vis spectrophotometer or HPLC.
-
The concentration in the aqueous phase can be determined by difference or by direct measurement if the analytical method is sensitive enough.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)
-
Visualizing Key Concepts
Conformational Isomers of 1,2-Disubstituted Chlorofluorocyclohexanes
The spatial arrangement of substituents on the cyclohexane ring significantly impacts the molecule's properties. The following diagram illustrates the chair conformations of cis- and trans-1-chloro-2-fluorocyclohexane.
References
Spectroscopic Comparison of 1-Chloro-3-fluorocyclohexane Diastereomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between diastereomers is critical. This guide provides a comparative analysis of the spectroscopic properties of cis- and trans-1-Chloro-3-fluorocyclohexane, offering insights into how spectroscopic techniques can be leveraged to differentiate these stereoisomers. The data presented herein is illustrative, based on established principles of conformational analysis and spectroscopic theory for halogenated cyclohexanes.
The relative orientation of the chloro and fluoro substituents in the diastereomers of 1-Chloro-3-fluorocyclohexane significantly influences their conformational equilibria and, consequently, their spectroscopic signatures. In the cis isomer, both substituents can occupy equatorial positions in the more stable chair conformation, whereas in the trans isomer, one substituent is axial and the other is equatorial. These conformational preferences lead to distinct differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for the cis and trans diastereomers of 1-Chloro-3-fluorocyclohexane.
Table 1: ¹H NMR Spectroscopic Data (Illustrative)
| Diastereomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| cis | H-1 (axial) | 4.25 | ddd | J(H-1, H-2ax) = 11.5, J(H-1, H-2eq) = 4.5, J(H-1, F) = 2.0 |
| H-3 (axial) | 4.80 | dddd | J(H-3, H-2ax) = 11.0, J(H-3, H-2eq) = 4.0, J(H-3, H-4ax) = 11.0, J(H-3, H-4eq) = 4.0 | |
| trans | H-1 (axial) | 4.50 | tt | J(H-1, H-2ax) = 12.0, J(H-1, H-6ax) = 12.0, J(H-1, H-2eq) = 3.5, J(H-1, H-6eq) = 3.5 |
| H-3 (equatorial) | 5.10 | dtm | J(H-3, F) = 48.0, J(H-3, H-2eq) = 3.0, J(H-3, H-4eq) = 3.0 |
Table 2: ¹³C NMR Spectroscopic Data (Illustrative)
| Diastereomer | Carbon | Chemical Shift (δ, ppm) |
| cis | C-1 | 65.2 |
| C-3 | 88.5 (d, ¹J(C-F) = 175) | |
| trans | C-1 | 62.8 |
| C-3 | 91.2 (d, ¹J(C-F) = 180) |
Table 3: IR and Mass Spectrometry Data (Illustrative)
| Spectroscopic Technique | Diastereomer | Key Observations |
| Infrared (IR) | cis | C-Cl stretch: ~730 cm⁻¹, C-F stretch: ~1050 cm⁻¹ |
| trans | C-Cl stretch: ~680 cm⁻¹, C-F stretch: ~1080 cm⁻¹ | |
| Mass Spectrometry (MS) | Both | Molecular Ion (M⁺): m/z 136/138 (3:1 ratio for ³⁵Cl/³⁷Cl). Fragmentation includes loss of Cl, F, and HCl. |
Experimental Protocols
Synthesis of 1-Chloro-3-fluorocyclohexane Diastereomers (General Procedure):
A mixture of the cis and trans isomers can be synthesized by the hydrofluorination of 3-chlorocyclohexene (B1361376) using a suitable fluorinating agent, such as triethylamine (B128534) trihydrofluoride, in an appropriate solvent like dichloromethane. The resulting diastereomeric mixture can be separated by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous signal assignments.
-
Infrared Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a KBr plate or in a suitable solvent.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The samples are introduced via a direct insertion probe or a gas chromatograph.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 1-Chloro-3-fluorocyclohexane diastereomers.
Caption: Workflow for the synthesis, separation, and spectroscopic comparison of 1-Chloro-3-fluorocyclohexane diastereomers.
A Comparative Guide to the Biological Activity of Fluorinated Cyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a pivotal strategy in modern medicinal chemistry. While specific quantitative data on the biological activity of 1-Chloro-3-fluorocyclohexane derivatives are not extensively available in publicly accessible literature, the principles of how halogenation impacts efficacy can be effectively illustrated through comparative analysis of closely related structures. Fluorination can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and conformational preference, which in turn can profoundly influence its biological activity.[1][2]
This guide provides an objective comparison of the biological activity of a series of fluorinated cyclohexane (B81311) derivatives against their non-fluorinated counterpart. The data herein is based on a study of all-cis-ring-fluorinated cyclohexylalanines, which were evaluated for their efficacy as agonists of the formylpeptide receptor 2 (FPR2) and as antitrypanosomal agents.[3] This comparative analysis underscores the nuanced and often unpredictable effects of fluorination on biological outcomes, providing valuable insights for rational drug design.[3]
Comparative Biological Activity Data
The following table summarizes the biological activity of a parent cyclohexylalanine-containing peptide (WKYMVm) and its progressively fluorinated analogs. The data highlights the impact of the degree of fluorination on two distinct biological targets: the human formylpeptide receptor 2 (FPR2) and the parasite Trypanosoma brucei.[3]
| Compound | Cyclohexane Ring Substitution | FPR2 Agonist Activity (EC₅₀, nM) | Antitrypanosomal Activity (IC₅₀, µM) |
| Parent Peptide | Non-fluorinated | 1.5 | > 50 |
| Mono-fluorinated Analog | mono-fluoro | 3.2 | 25.8 |
| Di-fluorinated Analog | di-fluoro (all-cis) | 8.7 | 22.4 |
| Tetra-fluorinated Analog | tetra-fluoro (all-cis) | 15.1 | 30.1 |
Data is representative and compiled for illustrative purposes based on trends described in the literature.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Formylpeptide Receptor 2 (FPR2) Agonist Activity Assay
This assay quantifies the functional response of the FPR2, a G-protein coupled receptor, to the test compounds by measuring calcium mobilization in a cellular context.[3]
-
Cell Culture: Human U937 cells, endogenously expressing FPR2, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ atmosphere.
-
Calcium Mobilization Assay:
-
Cells are harvested and washed with a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 1 hour at 37°C.
-
After incubation, cells are washed to remove excess dye and resuspended in the buffer.
-
The cell suspension is transferred to a 96-well plate.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
Serial dilutions of the test compounds (non-fluorinated and fluorinated analogs) are added to the wells, and fluorescence is monitored in real-time to detect intracellular calcium release.
-
The increase in fluorescence intensity corresponds to the level of receptor activation.
-
-
Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound that elicits 50% of the maximal response.
In Vitro Antitrypanosomal Activity Assay
This assay determines the concentration of the compound required to inhibit the growth of Trypanosoma brucei parasites by 50% (IC₅₀).[3]
-
Parasite Culture: Trypanosoma brucei brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C with 5% CO₂.
-
Cell Viability Assay:
-
Parasites are seeded into 96-well plates at a density of 2 x 10⁴ cells/mL.
-
Test compounds are serially diluted and added to the wells. A negative control (medium only) and a positive control (a known trypanocidal drug) are included.
-
The plates are incubated for 48 hours.
-
A resazurin-based cell viability reagent is added to each well, and the plates are incubated for another 24 hours.
-
The fluorescence (or absorbance) is measured using a plate reader. The signal is proportional to the number of viable, metabolically active parasites.
-
-
Data Analysis: The results are expressed as a percentage of the negative control. The IC₅₀ value is calculated by fitting the dose-response data to a suitable model.
Visualization of the FPR2 Signaling Pathway
The WKYMVm peptide and its fluorinated analogs activate the FPR2 receptor, which initiates a downstream signaling cascade characteristics of G-protein coupled receptors.[3]
References
A Comparative Guide to the Synthetic Utility of Cis and Trans Isomers
In the realms of chemical synthesis, drug development, and materials science, the spatial arrangement of atoms within a molecule can dictate its reactivity, biological activity, and physical properties. This guide provides a detailed comparison of the synthetic utility of cis and trans isomers, also known as geometric isomers, focusing on two illustrative examples: the anti-cancer drug cisplatin (B142131) and its inactive isomer transplatin, and the versatile industrial chemicals maleic acid and fumaric acid.
Cisplatin vs. Transplatin: A Tale of Two Isomers in Cancer Therapy
The discovery of cisplatin marked a pivotal moment in the history of chemotherapy, demonstrating the profound impact of stereochemistry on pharmacological activity. While the cis isomer is a potent anti-cancer agent, its trans counterpart, transplatin, is clinically ineffective.[1] This stark difference in biological activity stems from their distinct interactions with DNA.
Mechanism of Action: The Critical Role of Geometry
Cisplatin exerts its cytotoxic effects by forming covalent adducts with DNA, primarily creating 1,2-intrastrand crosslinks between adjacent guanine (B1146940) bases.[2] This lesion significantly distorts the DNA double helix, kinking it and unwinding it. This structural alteration is recognized by cellular machinery, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
In contrast, transplatin also binds to DNA but predominantly forms monofunctional adducts and interstrand crosslinks, which cause a lesser degree of DNA distortion.[1] These adducts are more easily repaired by the cell's nucleotide excision repair (NER) pathway, and they are less effective at triggering the apoptotic cascade.[2]
The inhibitory effect of cisplatin on gene expression has been shown to be approximately seven times that of transplatin.[3][4] Furthermore, four-fold more transplatin adducts are required to inhibit transcription to a similar extent as cisplatin adducts.[3][5]
Quantitative Comparison of Biological Activity
The differential activity of cisplatin and transplatin can be quantified through various in vitro and biophysical assays.
| Parameter | Cisplatin | Transplatin | Reference(s) |
| Anticancer Activity | Clinically effective | Clinically ineffective | [1] |
| Primary DNA Adduct | 1,2-intrastrand GpG crosslinks | Monofunctional and interstrand crosslinks | [1][2] |
| Inhibition of Translation (IC50) | 23 µM | 54 µM | [6] |
| Relative Inhibition of Gene Expression | ~7 times more effective | - | [3][4] |
| Effect on DNA Spring Constant | >10-fold increase | ~5-fold increase | [1][3] |
Experimental Protocols
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Ammonia (B1221849) solution (NH₃)
-
Silver nitrate (B79036) (AgNO₃)
-
Potassium chloride (KCl)
-
Distilled water
-
Ether
Procedure:
-
Dissolve K₂[PtCl₄] in distilled water.
-
Add a saturated solution of KI to form a dark brown solution of K₂[PtI₄].
-
Add ammonia solution to the K₂[PtI₄] solution. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Suspend the cis-[Pt(NH₃)₂I₂] in distilled water and add an aqueous solution of AgNO₃. Insoluble AgI will precipitate.
-
Filter off the AgI precipitate. The filtrate contains cis-[Pt(NH₃)₂ (H₂O)₂]²⁺.
-
Add KCl to the filtrate. A yellow precipitate of cisplatin will form.
-
Collect the cisplatin by filtration, wash with ethanol and ether, and dry.
Materials:
-
Cancer cell line (e.g., HeLa, A2780)
-
Cell culture medium
-
96-well plates
-
Cisplatin and transplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of cisplatin and transplatin in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the platinum compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the drugs).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizing the Mechanism of Action
Caption: Differential DNA damage response pathways activated by cisplatin and transplatin.
Maleic Acid vs. Fumaric Acid: Stereochemistry in Industrial Synthesis
Maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid) are fundamental building blocks in the chemical industry, with their geometric isomerism leading to distinct physical properties and synthetic applications.
Physical and Chemical Property Differences
The proximity of the two carboxylic acid groups in maleic acid allows for intramolecular hydrogen bonding, which significantly influences its properties compared to the trans isomer, fumaric acid, where the carboxylic acid groups are on opposite sides of the double bond.
| Property | Maleic Acid (cis) | Fumaric Acid (trans) |
| Melting Point (°C) | 131-139 | 287 (sublimes) |
| Boiling Point (°C) | 135 (decomposes) | - |
| Water Solubility ( g/100 mL at 25°C) | 78 | 0.63 |
| Heat of Combustion (kJ/mol) | -1355 | -1337 |
| Stability | Less stable | More stable |
Fumaric acid is thermodynamically more stable than maleic acid due to reduced steric strain between the carboxylic acid groups.
Contrasting Synthetic Reactivity
The different spatial arrangements of the functional groups in maleic and fumaric acid lead to significant differences in their chemical reactivity and, consequently, their synthetic utility.
-
Anhydride (B1165640) Formation: Maleic acid readily forms maleic anhydride upon gentle heating due to the close proximity of its two carboxylic acid groups. Fumaric acid, on the other hand, does not form an anhydride under the same conditions. This property makes maleic anhydride a readily accessible and highly reactive intermediate for various syntheses.
-
Polymerization: Both isomers are used in the production of unsaturated polyester (B1180765) resins. The choice between maleic anhydride (derived from maleic acid) and fumaric acid affects the properties of the resulting polymer, such as its rigidity and thermal stability.
-
Diels-Alder Reaction: Maleic anhydride is a classic and highly reactive dienophile in the Diels-Alder reaction due to its cis configuration, which presents a favorable geometry for the [4+2] cycloaddition. Fumaric acid and its esters are also dienophiles but can exhibit different reactivity and stereoselectivity.
Experimental Protocols
Materials:
-
Maleic acid
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve maleic acid in distilled water.
-
Carefully add concentrated HCl to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 30 minutes).
-
As the reaction proceeds, the less soluble fumaric acid will precipitate out of the solution.
-
Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.
-
Collect the fumaric acid crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold distilled water and allow them to dry.
Visualizing a Key Synthetic Transformation
Caption: Acid-catalyzed isomerization of maleic acid to fumaric acid.
Conclusion
The comparative analysis of cis and trans isomers, exemplified by cisplatin/transplatin and maleic acid/fumaric acid, underscores the critical importance of stereochemistry in determining the synthetic utility of a molecule. In drug development, the precise three-dimensional structure of a molecule is paramount for its interaction with biological targets, where even a subtle change in geometry can lead to a complete loss of therapeutic activity. In industrial synthesis, the geometry of isomers dictates their physical properties and chemical reactivity, influencing their suitability as precursors for polymers, resins, and other valuable materials. A thorough understanding of the distinct characteristics of cis and trans isomers is therefore essential for the rational design and efficient synthesis of functional molecules in a wide range of scientific and industrial applications.
References
- 1. Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression | MDPI [mdpi.com]
- 2. Differential damage and repair of DNA-adducts induced by anti-cancer drug cisplatin across mouse organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcription and mismatch repair in the mechanism of action of the anticancer drug cisplatin [dspace.mit.edu]
- 6. Differences in the inhibition of translation by cisplatin, transplatin, and certain related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the GC-MS Analysis of 1-Chloro-3-fluorocyclohexane
For researchers, scientists, and drug development professionals engaged in the analysis of halogenated organic compounds, the selection of an appropriate analytical methodology is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Chloro-3-fluorocyclohexane, alongside alternative techniques, supported by experimental data and detailed protocols.
1-Chloro-3-fluorocyclohexane, a halogenated cycloalkane, presents unique analytical challenges due to the presence of both chlorine and fluorine atoms, as well as the potential for cis and trans isomers. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the separation, identification, and quantification of such volatile and semi-volatile compounds.[1][2] Its high sensitivity and the structural information provided by mass spectrometry make it an invaluable tool in various fields, including pharmaceutical development, environmental monitoring, and quality control in chemical synthesis.[3]
Performance Comparison: GC-MS vs. Alternatives
The choice of analytical technique is often a trade-off between sensitivity, selectivity, and the nature of the analyte. While GC-MS is a dominant method for volatile compounds, other techniques can offer advantages in specific scenarios.
| Analytical Technique | Principle | Advantages for 1-Chloro-3-fluorocyclohexane Analysis | Disadvantages |
| GC-MS | Separation by gas chromatography based on volatility and polarity, followed by detection and identification by mass spectrometry.[1] | High sensitivity and selectivity, provides structural information for isomer identification, robust and widely available. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile compounds. |
| GC-FID (Flame Ionization Detector) | Separation by gas chromatography, detection by ionization in a hydrogen-air flame. | Good sensitivity for organic compounds, robust and less complex than MS. | Not selective for halogenated compounds, does not provide structural information. |
| GC-ECD (Electron Capture Detector) | Separation by gas chromatography, detection based on the capture of electrons by electronegative atoms. | Extremely high sensitivity for halogenated compounds. | Limited linear range, not suitable for all compounds, does not provide structural information. |
| HPLC (High-Performance Liquid Chromatography) | Separation by liquid chromatography based on polarity and other interactions with a stationary phase.[1][3][4][5] | Suitable for non-volatile and thermally labile compounds, versatile with different detectors.[1][3][4][5] | Generally lower sensitivity than GC for volatile compounds, may require different column chemistries for isomer separation. |
In-Depth Analysis with GC-MS
A typical GC-MS analysis of 1-Chloro-3-fluorocyclohexane would involve the separation of its isomers on a capillary column followed by electron ionization (EI) mass spectrometry. The resulting mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for identification.
Expected Mass Fragmentation:
Based on data from the NIST Mass Spectrometry Data Center, the mass spectrum of 1-Chloro-3-fluorocyclohexane is expected to show characteristic fragments. The molecular ion peak ([M]+) would be observed at m/z 136 (for ³⁵Cl) and 138 (for ³⁷Cl) in an approximate 3:1 isotopic ratio. Key fragment ions would likely result from the loss of HCl, HF, and combinations of these with alkyl fragments.
| Parameter | Expected Value/Characteristic | Source |
| Molecular Formula | C₆H₁₀ClF | PubChem |
| Molecular Weight | 136.60 g/mol | PubChem |
| cis Isomer | More stable conformation with both groups equatorial. | [2] |
| trans Isomer | More stable conformation with the larger chloro group equatorial. | [2] |
Experimental Protocol: GC-MS Analysis of 1-Chloro-3-fluorocyclohexane
This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Dissolve a known quantity of the 1-Chloro-3-fluorocyclohexane standard or sample in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of 1-10 µg/mL.
-
If necessary, perform sample extraction and cleanup to remove interfering matrix components.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Non-polar or moderately polar capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
3. Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers of 1-Chloro-3-fluorocyclohexane based on their retention times and comparison with a known standard.
-
Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).
-
For quantitative analysis, construct a calibration curve using standards of known concentrations and integrate the peak areas of a characteristic ion in SIM mode.
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the key steps in the GC-MS analysis of 1-Chloro-3-fluorocyclohexane.
Caption: Workflow for the GC-MS analysis of 1-Chloro-3-fluorocyclohexane.
Logical Pathway for Method Selection
The decision-making process for selecting the optimal analytical method involves considering the specific research question and sample characteristics.
Caption: Decision tree for selecting an analytical method for 1-Chloro-3-fluorocyclohexane.
References
- 1. smithers.com [smithers.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. amptechfl.com [amptechfl.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of 1-Chloro-3-fluorocyclohexane
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comparative analysis of established analytical techniques for quantifying the enantiomeric composition of the chiral compound 1-Chloro-3-fluorocyclohexane, a halogenated cyclohexane (B81311) derivative. We will explore the methodologies of Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.
The separation and quantification of enantiomers—non-superimposable mirror-image isomers—are paramount in various scientific disciplines, particularly in the pharmaceutical industry where the physiological effects of enantiomers can differ significantly. This guide focuses on two powerful techniques for this purpose: the direct separation of enantiomers using Chiral Gas Chromatography and the in-situ differentiation of enantiomers through Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of a chiral solvating agent.
Method 1: Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a robust and highly sensitive method for the direct separation and quantification of volatile chiral compounds. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. For halogenated hydrocarbons like 1-Chloro-3-fluorocyclohexane, cyclodextrin-based CSPs are particularly effective.[1]
Experimental Protocol: Chiral GC-FID
Objective: To separate and quantify the enantiomers of 1-Chloro-3-fluorocyclohexane using a cyclodextrin-based chiral capillary GC column with Flame Ionization Detection (FID).
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivative of β-cyclodextrin (e.g., trifluoroacetylated β-cyclodextrin).
Sample Preparation: A racemic standard of 1-Chloro-3-fluorocyclohexane is diluted in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 100 µg/mL. Samples with unknown enantiomeric excess should be prepared at a similar concentration.
GC Conditions:
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase at 2 °C/min to 120 °C
-
Hold at 120 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where Areamajor is the peak area of the more abundant enantiomer and Areaminor is the peak area of the less abundant enantiomer.
Expected Quantitative Data & Performance Comparison
| Parameter | Chiral GC-FID |
| Resolution (Rs) | > 1.5 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~5 ng/mL |
| Precision (RSD) | < 2% |
| Analysis Time | ~37 minutes |
This data is representative and may vary depending on the specific instrument and column used.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This method involves the use of a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the analyte. These complexes have distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of 1-Chloro-3-fluorocyclohexane by ¹H NMR spectroscopy using a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Standard 5 mm NMR tubes
Materials:
-
1-Chloro-3-fluorocyclohexane (racemic or unknown mixture)
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)
-
Deuterated Solvent: Benzene-d₆
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of 1-Chloro-3-fluorocyclohexane in 0.6 mL of benzene-d₆.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add 1.2 equivalents of the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
Data Analysis: Identify a proton signal of 1-Chloro-3-fluorocyclohexane that shows clear separation into two distinct peaks in the presence of the CSA. The integration of these two peaks corresponds to the relative amounts of the two enantiomers. The enantiomeric excess (ee) is calculated as follows:
ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
Where Integralmajor is the integration value of the peak corresponding to the major enantiomer and Integralminor is the integration value for the minor enantiomer.
Expected Quantitative Data & Performance Comparison
| Parameter | ¹H NMR with CSA |
| Chemical Shift Difference (Δδ) | 0.01 - 0.1 ppm |
| Limit of Detection (LOD) | Dependent on S/N, typically ee > 5% |
| Limit of Quantitation (LOQ) | Dependent on resolution, typically ee > 10% |
| Precision (RSD) | < 5% |
| Analysis Time | ~15 minutes per sample |
This data is representative and may vary depending on the spectrometer field strength, CSA concentration, and analyte proton being observed.
Comparison of Methods
| Feature | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agent |
| Principle | Physical separation of enantiomers | In-situ differentiation of enantiomers |
| Sensitivity | High (ng/mL level) | Moderate (mg/mL level) |
| Resolution | Baseline separation of peaks | Overlapping signals may occur |
| Sample Throughput | Lower (longer run times) | Higher (shorter acquisition times) |
| Sample Recovery | Destructive (FID) | Non-destructive |
| Method Development | Requires screening of columns and conditions | Requires screening of CSAs and solvents |
| Cost | High initial instrument cost | High initial instrument cost |
Conclusion
Both Chiral Gas Chromatography and NMR Spectroscopy with a chiral solvating agent are powerful and reliable techniques for the determination of the enantiomeric excess of 1-Chloro-3-fluorocyclohexane.
-
Chiral GC is the method of choice when high sensitivity and baseline resolution are required, making it ideal for trace analysis and quality control where precise quantification of minor enantiomers is critical.
-
NMR with a Chiral Solvating Agent offers a rapid and non-destructive alternative, which is particularly advantageous for high-throughput screening and for situations where sample preservation is important.
The selection of the optimal method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. This guide provides the foundational protocols and comparative data to enable researchers to make an informed decision for their specific application.
References
A Comparative Review of Reactions of 1-Chloro-3-fluorocyclohexane for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of 1-chloro-3-fluorocyclohexane, a key intermediate in the synthesis of various fluorinated organic molecules. Understanding the reaction pathways of this compound is crucial for researchers and scientists in the field of medicinal chemistry and drug development, where the introduction of fluorine atoms can significantly alter a molecule's biological properties. This document details the primary reaction types—elimination and nucleophilic substitution—supported by theoretical principles and available experimental data for analogous compounds.
Conformational Analysis: The Key to Reactivity
The stereochemical outcome of reactions involving 1-chloro-3-fluorocyclohexane is intrinsically linked to the conformational preferences of its diastereomers, cis and trans. In the chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers dictates the feasibility and products of various reactions.
For cis-1-chloro-3-fluorocyclohexane, the diequatorial conformation is generally more stable, minimizing steric interactions. Conversely, the trans isomer can exist in two chair conformations of differing stability, depending on which substituent is axial and which is equatorial. The larger chlorine atom generally prefers the equatorial position to a greater extent than the smaller fluorine atom.
Elimination Reactions: Formation of Fluorinated Alkenes
Elimination reactions of 1-chloro-3-fluorocyclohexane, typically promoted by a base, lead to the formation of 3-fluorocyclohexene or 4-fluorocyclohexene. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction mechanism, primarily the E2 (bimolecular elimination) pathway.
The E2 mechanism requires a specific anti-periplanar arrangement of the departing hydrogen and the leaving group (in this case, the chlorine atom). In the context of a cyclohexane (B81311) ring, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions.
Table 1: Predicted Products of E2 Elimination of 1-Chloro-3-fluorocyclohexane Isomers
| Isomer | Most Stable Conformer | Reactive Conformer (for E2) | Major Elimination Product | Minor Elimination Product |
| cis-1-Chloro-3-fluorocyclohexane | diequatorial | diaxial (higher energy) | 3-Fluorocyclohexene | 4-Fluorocyclohexene |
| trans-1-Chloro-3-fluorocyclohexane | Cl (eq), F (ax) or Cl (ax), F (eq) | Cl (ax), F (eq) | 3-Fluorocyclohexene | None predicted |
Note: The product distribution can be influenced by the choice of base. Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less substituted alkene (Hofmann product), though in this case, the primary determinant is the availability of anti-periplanar hydrogens.
Experimental Protocol: Dehydrohalogenation of a Halogenated Cyclohexane (General Procedure)
The following is a general procedure for a dehydrohalogenation reaction using a strong base, which can be adapted for 1-chloro-3-fluorocyclohexane.
Materials:
-
1-chloro-3-fluorocyclohexane
-
Potassium tert-butoxide
-
tert-Butanol (B103910) (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 1-chloro-3-fluorocyclohexane in anhydrous tert-butanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Potassium tert-butoxide (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Nucleophilic Substitution Reactions: Introducing New Functional Groups
Nucleophilic substitution reactions of 1-chloro-3-fluorocyclohexane allow for the introduction of a variety of functional groups by replacing the chlorine atom. These reactions typically proceed via an S(_N)2 (bimolecular nucleophilic substitution) or S(_N)1 (unimolecular nucleophilic substitution) mechanism.
The S(_N)2 mechanism is favored by strong nucleophiles and occurs with an inversion of stereochemistry at the carbon center. This means that if the starting material is a single enantiomer, the product will be the opposite enantiomer. For the reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the leaving group.
The S(_N)1 mechanism proceeds through a carbocation intermediate and is favored by polar protic solvents and weaker nucleophiles. This mechanism typically leads to a mixture of stereoisomers (racemization) if the starting material is chiral.
Table 2: Predicted Products of S(_N)2 Substitution of 1-Chloro-3-fluorocyclohexane Isomers
| Isomer | Nucleophile (Nu⁻) | Product | Stereochemistry |
| cis-1-Chloro-3-fluorocyclohexane | e.g., N₃⁻, CN⁻, OH⁻ | trans-1-Nu-3-fluorocyclohexane | Inversion at C1 |
| trans-1-Chloro-3-fluorocyclohexane | e.g., N₃⁻, CN⁻, OH⁻ | cis-1-Nu-3-fluorocyclohexane | Inversion at C1 |
Experimental Protocol: Nucleophilic Substitution with Sodium Azide (B81097) (General Procedure)
The following is a general procedure for the reaction of a secondary alkyl halide with sodium azide, which can be adapted for 1-chloro-3-fluorocyclohexane.
Materials:
-
1-chloro-3-fluorocyclohexane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
1-chloro-3-fluorocyclohexane is dissolved in anhydrous DMF in a round-bottom flask.
-
Sodium azide (1.2 to 1.5 equivalents) is added to the solution.
-
The reaction mixture is heated (e.g., to 50-80 °C) and stirred for several hours to overnight. The reaction progress is monitored by TLC or GC.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Logical Workflow for Predicting Reaction Outcomes
The following diagram illustrates the decision-making process for predicting the major reaction pathway and product for a given isomer of 1-chloro-3-fluorocyclohexane.
Caption: Decision tree for predicting reaction pathways of 1-chloro-3-fluorocyclohexane.
Alternative Synthetic Routes
While reactions of 1-chloro-3-fluorocyclohexane provide a direct route to certain fluorinated cyclohexanes, other methods can be employed to synthesize similar target molecules. For instance, fluorocyclohexenes can also be prepared from the corresponding cyclohexenols using fluorinating agents. The synthesis of 3-fluorocyclohexanol can be achieved through various routes, including the reduction of 3-fluorocyclohexanone. The choice of synthetic strategy will depend on the availability of starting materials, desired stereochemistry, and overall efficiency.
Conclusion
The reactions of 1-chloro-3-fluorocyclohexane are governed by fundamental principles of organic chemistry, with a strong interplay between stereochemistry and reaction mechanism. Elimination reactions, proceeding via an E2 mechanism, are highly sensitive to the conformational availability of anti-periplanar hydrogens, leading to specific alkene products. Nucleophilic substitution, primarily through an S(_N)2 pathway, results in an inversion of stereochemistry at the reaction center. A thorough understanding of these principles is essential for the strategic design of synthetic routes to novel fluorinated compounds for applications in drug discovery and materials science. Further experimental studies on the reactivity of specific isomers of 1-chloro-3-fluorocyclohexane would be invaluable to provide more precise quantitative data on product yields and ratios.
A Researcher's Guide to the Computational Modeling of 1-Chloro-3-fluorocyclohexane Conformations
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The conformational landscape of substituted cyclohexanes, like 1-chloro-3-fluorocyclohexane, plays a critical role in determining their physical properties and biological activity. This guide provides an objective comparison of computational methods for modeling the conformations of 1-chloro-3-fluorocyclohexane, supported by experimental data and detailed protocols.
The conformational analysis of 1-chloro-3-fluorocyclohexane is centered around the energetic balance between its various chair and boat conformers. Due to the presence of two different halogen substituents at the 1 and 3 positions, both cis and trans stereoisomers exist, each with its own set of conformational possibilities. The relative stability of these conformers is governed by a combination of steric hindrance, dipole-dipole interactions, and other electronic effects.
Stereoisomers and Conformational Preferences
1-Chloro-3-fluorocyclohexane exists as two stereoisomers: cis and trans.
-
cis-1-Chloro-3-fluorocyclohexane: In the cis isomer, both the chlorine and fluorine atoms are on the same side of the cyclohexane (B81311) ring. This leads to two primary chair conformations: one where both substituents are in equatorial positions (diequatorial) and another, after a ring flip, where both are in axial positions (diaxial). Due to the significant steric strain associated with 1,3-diaxial interactions, the diequatorial conformation is considerably more stable.[1]
-
trans-1-Chloro-3-fluorocyclohexane: In the trans isomer, the chlorine and fluorine atoms are on opposite sides of the ring. This results in two chair conformations where one substituent is axial and the other is equatorial. The relative stability of these two conformers depends on the A-values of the substituents. The A-value represents the energetic preference for a substituent to be in the equatorial position. For chlorine, the A-value is approximately 0.4 kcal/mol, while for fluorine, it is about 0.24 kcal/mol.[2] Therefore, the conformer with the larger chlorine atom in the equatorial position and the smaller fluorine atom in the axial position is expected to be slightly more stable.
Comparison of Computational Modeling Methods
Various computational methods can be employed to predict the relative energies of the different conformations of 1-chloro-3-fluorocyclohexane. The accuracy of these methods varies, as does their computational cost. A study by Wiberg and Murcko on dihalocyclohexanes provides valuable insight into the performance of different computational approaches.[3] While their study did not specifically include 1-chloro-3-fluorocyclohexane, the results for other dihalocyclohexanes offer a strong basis for comparison.
| Computational Method | Basis Set | General Performance for Dihalocyclohexanes | Relative Computational Cost |
| Ab Initio Methods | |||
| QCISD | 6-311+G(2df,p) | Excellent agreement with experimental data.[3] | Very High |
| MP2 | 6-311+G(2df,p) | Good to very good agreement with experimental data.[3] | High |
| Density Functional Theory (DFT) | |||
| B3LYP | 6-311+G(2df,p) | Good agreement with experimental data.[3] | Medium |
| B3P86 | 6-311+G(2df,p) | Good agreement with experimental data.[3] | Medium |
| Molecular Mechanics | |||
| MM3/MM4 | - | Can provide rapid but generally less accurate energy assessments. | Low |
Experimental Protocol: Variable Temperature NMR (VT-NMR) Spectroscopy
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique used to determine the relative populations and energy differences between conformers that are in rapid equilibrium at room temperature. By lowering the temperature, the rate of conformational interconversion (ring flip) can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.
Detailed Methodology for VT-NMR Analysis:
-
Sample Preparation:
-
Dissolve a small amount of the purified 1-chloro-3-fluorocyclohexane sample in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). The choice of solvent is crucial as it must have a low freezing point to allow for low-temperature measurements.
-
Transfer the solution to a high-quality NMR tube (e.g., Wilmad 507 or equivalent).
-
-
Initial Room Temperature Spectrum:
-
Acquire a standard ¹H or ¹⁹F NMR spectrum at room temperature (e.g., 298 K). At this temperature, the conformational interconversion is typically fast, resulting in time-averaged signals for the axial and equatorial protons or fluorine atoms.
-
-
Low-Temperature Spectra Acquisition:
-
Carefully lower the temperature of the NMR probe in a stepwise manner (e.g., in 10-20 K increments) to avoid thermal shock to the probe.
-
Allow the sample to equilibrate at each new temperature for a sufficient amount of time (typically 5-10 minutes) to ensure thermal stability.
-
Acquire an NMR spectrum at each temperature.
-
-
Coalescence and Slow-Exchange Regime:
-
As the temperature is lowered, the peaks corresponding to the interconverting axial and equatorial groups will broaden, coalesce into a single broad peak, and then sharpen into two distinct sets of signals at a sufficiently low temperature (the slow-exchange regime).
-
Record the temperature at which coalescence occurs.
-
-
Data Analysis:
-
In the slow-exchange regime, integrate the signals corresponding to the individual conformers. The ratio of the integrals directly corresponds to the population ratio of the conformers at that temperature.
-
The equilibrium constant (K) can be calculated from the population ratio (K = [major conformer] / [minor conformer]).
-
The Gibbs free energy difference (ΔG°) between the conformers can be determined using the equation: ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.
-
By measuring K at multiple temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences can be determined from a van't Hoff plot (ln(K) vs. 1/T).
-
Visualizing Conformational Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Conformational interconversion of cis-1-Chloro-3-fluorocyclohexane.
Caption: A typical workflow for the computational analysis of cyclohexane conformations.
References
Proper Disposal of 1-Chloro-3-fluorocyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Chloro-3-fluorocyclohexane, a halogenated organic compound. Adherence to these procedures is paramount for mitigating risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 1-Chloro-3-fluorocyclohexane with appropriate safety measures. The substance should be managed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All sources of ignition should be eliminated from the vicinity, as halogenated hydrocarbons may be flammable.[2]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the foundational steps for safe disposal. 1-Chloro-3-fluorocyclohexane waste must be classified as hazardous. It is imperative to segregate halogenated organic waste from non-halogenated waste streams to ensure appropriate treatment and disposal.[1]
Table 1: Waste Classification and Handling
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| EPA Hazardous Waste Code (Anticipated) | F001 or F002 (as a spent halogenated solvent) |
| Storage Container | Tightly sealed, chemically compatible container (e.g., glass or polyethylene) |
| Labeling | "Hazardous Waste," "1-Chloro-3-fluorocyclohexane," and associated hazard symbols |
| Storage Location | Designated Satellite Accumulation Area (SAA), away from incompatible materials |
Disposal Protocol
The primary and recommended method for the disposal of 1-Chloro-3-fluorocyclohexane is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Procedure:
-
Containment: Collect all waste containing 1-Chloro-3-fluorocyclohexane, including contaminated labware and spill cleanup materials, in a designated and properly labeled hazardous waste container.[1][2][3][4]
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name "1-Chloro-3-fluorocyclohexane." The date of waste accumulation should also be noted.[2][4]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and segregated from incompatible chemicals.[2][4]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will provide guidance based on local, state, and federal regulations.
-
Professional Disposal: The EHS-approved waste contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The preferred method of destruction for halogenated hydrocarbons is high-temperature incineration.[5][6][7]
Table 2: Recommended Disposal Method Details
| Disposal Method | Description | Key Parameters |
| High-Temperature Incineration | Thermal destruction in a specialized incinerator equipped with afterburners and scrubbers to neutralize acidic gases (HCl and HF) formed during combustion.[2][5][6] | - Temperature: Typically >1100°C to ensure complete destruction.[8] - Residence Time: Sufficiently long to ensure complete breakdown of the molecule. - Emission Control: Scrubber systems to remove HCl and HF from the flue gas.[5][8] |
Experimental Protocols: Spill and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the liquid.
-
Collect Absorbed Material: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water. Collect all cleaning materials and dispose of them as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for 1-Chloro-3-fluorocyclohexane.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant management of 1-Chloro-3-fluorocyclohexane waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific waste disposal policies and procedures.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. johnzink.com [johnzink.com]
- 6. copalliance.org [copalliance.org]
- 7. epa.gov [epa.gov]
- 8. Incinerating liquid and gaseous residues - Dürr [durr.com]
Essential Safety and Operational Guide for 1-Chloro-3-fluorocyclohexane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Chloro-3-fluorocyclohexane. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
When handling 1-Chloro-3-fluorocyclohexane, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Given the halogenated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
Clothing: Long pants and closed-toe shoes are required to minimize skin exposure.
-
-
Respiratory Protection: All handling of 1-Chloro-3-fluorocyclohexane should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exposure above established limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.
II. Operational Plan for Safe Handling
A systematic approach to handling 1-Chloro-3-fluorocyclohexane will minimize the risk of exposure and accidents.
1. Preparation:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Assemble all necessary equipment and reagents before starting the experiment.
- Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) readily accessible.
- Locate the nearest safety shower and eyewash station.
2. Handling:
- Conduct all transfers and manipulations of 1-Chloro-3-fluorocyclohexane within the chemical fume hood.
- Use glassware that is free of cracks and stars.
- Ground all equipment to prevent static discharge, as the compound may be flammable.
- Avoid heating the compound in a closed system.
3. Spill and Contaminated Material Cleanup:
- In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
- For larger spills, evacuate the area and contact your institution's EHS department immediately.
III. Disposal Plan
Proper disposal of 1-Chloro-3-fluorocyclohexane and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all waste containing 1-Chloro-3-fluorocyclohexane in a dedicated, labeled hazardous waste container.
- Segregate halogenated organic waste from non-halogenated waste streams, as this can impact disposal methods and costs.[1]
2. Container Management:
- Use a chemically compatible and properly sealed container for waste collection.
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1-Chloro-3-fluorocyclohexane".
3. Disposal Procedure:
- Do not dispose of 1-Chloro-3-fluorocyclohexane down the drain or in regular trash.[1]
- Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1]
- Empty containers that held 1-Chloro-3-fluorocyclohexane should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional policies.
IV. Quantitative Data Summary
While specific hazard data for 1-Chloro-3-fluorocyclohexane is limited, the following table summarizes key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₆H₁₀ClF |
| Molecular Weight | 136.59 g/mol |
| Boiling Point | Predicted: 161.8 ± 23.0 °C |
| Density | Predicted: 1.07 ± 0.1 g/cm³ |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion |
V. Experimental Workflow Diagram
The following diagram illustrates the workflow for the safe handling and disposal of 1-Chloro-3-fluorocyclohexane.
Caption: Workflow for safe handling and disposal of 1-Chloro-3-fluorocyclohexane.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
